Product packaging for Einecs 305-663-2(Cat. No.:CAS No. 94944-85-1)

Einecs 305-663-2

Cat. No.: B15179371
CAS No.: 94944-85-1
M. Wt: 582.8 g/mol
InChI Key: SIZWXHZIOAGDTA-OTBYXNOXSA-N
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Description

Einecs 305-663-2 is a useful research compound. Its molecular formula is C16H28O4.2C6H15NO3 and its molecular weight is 582.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4.2C6H15NO3<br>C28H58N2O10 B15179371 Einecs 305-663-2 CAS No. 94944-85-1

Properties

CAS No.

94944-85-1

Molecular Formula

C16H28O4.2C6H15NO3
C28H58N2O10

Molecular Weight

582.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-10-methylundec-1-enyl]butanedioic acid

InChI

InChI=1S/C16H28O4.2C6H15NO3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16(19)20)12-15(17)18;2*8-4-1-7(2-5-9)3-6-10/h9,11,13-14H,3-8,10,12H2,1-2H3,(H,17,18)(H,19,20);2*8-10H,1-6H2/b11-9+;;

InChI Key

SIZWXHZIOAGDTA-OTBYXNOXSA-N

Isomeric SMILES

CC(C)CCCCCCC/C=C/C(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Canonical SMILES

CC(C)CCCCCCCC=CC(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Foundational & Exploratory

"Einecs 305-663-2 chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available chemical databases has been conducted to provide a comprehensive technical guide on the substance registered under EINECS 305-663-2. Despite a thorough investigation, a definitive chemical identity, including a specific name or structure, could not be conclusively established for this EINECS number from the available resources.

Initial searches suggested a potential molecular formula of C28H58N2O10. However, further attempts to correlate this molecular formula with a specific chemical substance registered under this compound were unsuccessful. Cross-referencing with major chemical databases did not yield a conclusive match, preventing the retrieval of associated chemical and physical properties, experimental protocols, and biological activity data.

Due to the inability to definitively identify the chemical substance associated with this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are contingent on having a known chemical entity.

Recommendation for Further Action

To proceed with this request, additional identifying information is required. Researchers, scientists, and drug development professionals seeking information on this substance are encouraged to provide a more specific identifier, such as:

  • Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • IUPAC Name: The systematic name of the chemical compound.

  • Common or Trade Name: Any other names by which the substance is known.

With a more specific identifier, a comprehensive technical guide can be compiled to meet the detailed requirements of the intended audience.

In-Depth Technical Guide: EINECS 305-663-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecule corresponding to EINECS number 305-663-2, identified as Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate. This amphoteric surfactant, while primarily utilized in industrial and cosmetic applications, presents an intriguing profile for researchers in drug development due to its potential biological activities. This document consolidates available data on its chemical and physical properties, outlines a detailed synthesis protocol, and proposes experimental methodologies for investigating its potential as a kinase inhibitor.

Molecular Identification and Properties

The compound associated with EINECS 305-663-2 is an N-alkyl-β-alanine derivative. Its identity is confirmed through various identifiers and chemical databases.

Table 1: Chemical Identifiers for this compound

IdentifierValue
EINECS Number 305-663-2
Chemical Name Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate
CAS Number 94441-92-6
IUPAC Name sodium;3-[2-carboxylatoethyl(2-ethylhexyl)amino]propanoate
Molecular Formula C₁₄H₂₅NNa₂O₄
SMILES CCCCC(CC)CN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

A summary of the key physicochemical properties of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate is presented below.

Table 2: Physicochemical Properties of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate

PropertyValueSource
Molecular Weight 317.33 g/mol [1]
Appearance Yellow liquid (as a 40% aqueous solution)
pH 8.5 - 9.5 (as a 20% aqueous solution)
Water Solubility High
Boiling Point 251℃ (at 101 325 Pa)[2]
Density 1.120 g/cm³ (at 20℃)[2]
Vapor Pressure 0.002 Pa (at 20℃)[2]
pKa 4.51 (at 20℃)[2]
LogP -1.5 (at 20℃)[2]

Synthesis Protocol

The synthesis of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate can be achieved through a two-step process involving a double Michael addition of 2-ethylhexylamine to an acrylate derivative, followed by saponification. The following is a detailed, hypothetical experimental protocol based on established chemical principles for this class of compounds.

Step 1: Synthesis of Diethyl N-(2-ethylhexyl)-β-alaninedipropionate

Materials:

  • 2-Ethylhexylamine

  • Ethyl acrylate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylhexylamine (0.1 mol) in absolute ethanol (200 mL).

  • Add a catalytic amount of glacial acetic acid (0.01 mol) to the solution.

  • Slowly add ethyl acrylate (0.22 mol, 2.2 equivalents) to the stirred solution at room temperature. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

  • Remove the ethanol and excess ethyl acrylate under reduced pressure using a rotary evaporator.

  • The resulting crude oil, diethyl N-(2-ethylhexyl)-β-alaninedipropionate, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Saponification to Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate

Materials:

  • Diethyl N-(2-ethylhexyl)-β-alaninedipropionate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture (1:1)

  • Hydrochloric acid (HCl) for pH adjustment

  • pH meter or pH paper

Procedure:

  • Dissolve the purified diethyl N-(2-ethylhexyl)-β-alaninedipropionate (0.08 mol) in a 1:1 mixture of ethanol and water (250 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.176 mol, 2.2 equivalents) in water to the flask.

  • Heat the mixture to reflux for 12 hours to ensure complete saponification of the ester groups.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After cooling to room temperature, carefully neutralize the reaction mixture to a pH of approximately 8.5-9.5 with hydrochloric acid.

  • Remove the ethanol by rotary evaporation.

  • The resulting aqueous solution contains the desired product, Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate. The concentration can be adjusted by adding or removing water. For a solid product, the water can be removed by lyophilization.

Characterization

The final product should be characterized to confirm its structure and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the presence of key functional groups (carboxylate, amine).

  • Mass Spectrometry: To determine the molecular weight.

  • Purity Assessment: By High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification 2-Ethylhexylamine 2-Ethylhexylamine Reaction1 Reflux in Ethanol (Acetic Acid catalyst) 2-Ethylhexylamine->Reaction1 Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Reaction1 Intermediate Diethyl N-(2-ethylhexyl) -β-alaninedipropionate Reaction1->Intermediate Reaction2 Reflux in Ethanol/Water Intermediate->Reaction2 NaOH Sodium Hydroxide NaOH->Reaction2 Final_Product Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl) -β-alaninate Reaction2->Final_Product

Caption: Synthesis workflow for Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate.

Potential as a Kinase Inhibitor and Proposed Experimental Protocols

Recent literature suggests that amphoteric surfactants, such as "Amphotensid EH" (a synonym for the title compound), may act as potent inhibitors of kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Proposed Signaling Pathway

The proposed mechanism of action involves the direct inhibition of CDK activity, which prevents the phosphorylation of key substrates required for cell cycle progression. This leads to the activation of apoptotic pathways.

Signaling_Pathway Drug Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate CDK Cyclin-Dependent Kinase (CDK) Drug->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of leads to

Caption: Proposed signaling pathway for CDK inhibition leading to apoptosis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate against a specific cyclin-dependent kinase, for example, CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 (as substrate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate (test compound)

  • Staurosporine (positive control inhibitor)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the kinase reaction buffer.

  • In a 96-well plate, add 10 µL of the diluted test compound or control to each well.

  • Add 20 µL of a solution containing the CDK2/Cyclin A enzyme and Histone H1 substrate in kinase reaction buffer to each well.

  • Pre-incubate the plate at 30 °C for 15 minutes.

  • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP in kinase reaction buffer to each well. The final ATP concentration should be at its Km value for the enzyme.

  • Incubate the plate at 30 °C for 30 minutes.

  • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

  • Spot 50 µL from each well onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: Cellular Apoptosis Assay

This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to detect apoptosis in a cancer cell line (e.g., HCT116 colorectal cancer cells) treated with Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate.

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate (test compound)

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or the positive control for 24 or 48 hours. Include an untreated control.

  • After the treatment period, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Conclusion

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate, identified by this compound, is a molecule with established utility as a surfactant. However, its potential as a kinase inhibitor opens new avenues for research in drug development. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on Isododecenylsuccinic Acid, Compound with Triethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isododecenylsuccinic acid, compound with triethanolamine, is a salt formed from the reaction of isododecenylsuccinic acid and triethanolamine. This compound belongs to the class of alkenyl succinic acid derivatives, which have applications in various industrial and pharmaceutical fields. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, general solubility characteristics, and the known signaling pathways of its constituent succinate moiety. Due to the limited availability of specific quantitative data in the public domain, this guide also presents generalized experimental protocols for its synthesis and solubility determination based on standard methodologies for similar surfactant-like molecules.

Introduction

Isododecenylsuccinic acid, compound with triethanolamine, is an amphiphilic molecule possessing a long hydrophobic alkyl chain (isododecenyl) and a hydrophilic head group derived from the salt of a carboxylic acid and an alkanolamine. This structure suggests potential surfactant properties, making it of interest for applications in formulation science, including as an emulsifier, dispersant, or solubilizing agent in drug delivery systems. The succinate component of the molecule is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various physiological and pathological processes.

Synthesis and Chemical Properties

The synthesis of isododecenylsuccinic acid, compound with triethanolamine, is typically a two-step process. The first step involves the "ene" reaction between an isododecene and maleic anhydride to form isododecenylsuccinic anhydride.[1][2] The second step is the reaction of the anhydride with triethanolamine to form the final salt.

General Chemical Properties:

PropertyValueReference
Molecular Formula C22H43NO7[3]
Appearance Likely a viscous liquid or waxy solidGeneral knowledge of similar compounds
CAS Number 64396-12-9[3]

Solubility Profile

Table 1: Postulated Solubility of Isododecenylsuccinic Acid, Compound with Triethanolamine

SolventExpected SolubilityRationale
Water SolubleThe ionic salt headgroup is hydrophilic.
Ethanol SolubleEthanol is a polar protic solvent capable of hydrogen bonding.
Acetone Moderately SolubleAcetone is a polar aprotic solvent.
Toluene Sparingly Soluble to InsolubleToluene is a nonpolar solvent.

Experimental Protocols

Synthesis of Isododecenylsuccinic Acid, Compound with Triethanolamine (General Protocol)

This protocol is a generalized procedure based on the known reactions of alkenyl succinic anhydrides with amines.[1][2][5]

Step 1: Synthesis of Isododecenylsuccinic Anhydride

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine isododecene and maleic anhydride. An excess of the alkene is often used.

  • Heat the mixture to a high temperature (typically >200°C) under an inert atmosphere (e.g., nitrogen) for several hours.[1]

  • Monitor the reaction progress by techniques such as infrared spectroscopy (disappearance of the C=O stretch of maleic anhydride) or titration.

  • After the reaction is complete, remove the excess isododecene by vacuum distillation.

Step 2: Formation of the Triethanolamine Salt

  • Dissolve the synthesized isododecenylsuccinic anhydride in a suitable solvent, such as ethanol.

  • Slowly add a stoichiometric amount of triethanolamine to the solution while stirring.

  • The reaction is typically exothermic. Maintain the temperature within a controlled range.

  • Continue stirring for a sufficient period to ensure complete reaction.

  • The solvent can be removed under reduced pressure to yield the final product.

Determination of Solubility (General Protocol)

This protocol is based on standard methods for determining the solubility of surfactants, such as those outlined in ASTM D2024 for cloud point determination of nonionic surfactants, which can be adapted.[6]

  • Preparation of Stock Solutions: Prepare a series of solutions of isododecenylsuccinic acid, compound with triethanolamine, in the desired solvent (e.g., water, ethanol) at various concentrations.

  • Equilibration: Agitate the solutions at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation/Analysis:

    • Visual Method: Visually inspect the solutions for any signs of undissolved solute (turbidity or precipitate). The highest concentration that results in a clear solution is the approximate solubility.

    • Instrumental Method: For more precise measurements, centrifuge the equilibrated solutions to pellet any undissolved material. Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with a suitable detector or titration.

  • Data Reporting: Report the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Signaling Pathways of Succinate

Succinate, a key component of the title compound, is an important signaling molecule that can exert its effects both intracellularly and extracellularly.

Intracellular Signaling: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] An accumulation of succinate, for example, due to mitochondrial dysfunction, can inhibit the activity of PHDs. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of various genes involved in processes such as angiogenesis, glycolysis, and cell survival.[9][10]

HIF1a_Stabilization Succinate-Mediated HIF-1α Stabilization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate Succinate PHD Prolyl Hydroxylase (PHD) Succinate->PHD Inhibits HIF1a_unstable HIF-1α PHD->HIF1a_unstable Hydroxylates VHL VHL Complex HIF1a_unstable->VHL Binds Proteasome Proteasome HIF1a_unstable->Proteasome HIF1a_stable Stable HIF-1α HIF1a_unstable->HIF1a_stable Stabilization VHL->Proteasome Targets for Degradation HIF1a_nuc HIF-1α HIF1a_stable->HIF1a_nuc Translocation HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Gene_Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Activates

Caption: Succinate-Mediated HIF-1α Stabilization Pathway.

Extracellular Signaling: SUCNR1 Activation

Extracellular succinate can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[11][12] The activation of SUCNR1 by succinate can trigger various downstream signaling cascades, depending on the G protein to which it is coupled (e.g., Gq/11 or Gi/o). This can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Another potential pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events can influence a range of cellular processes, including inflammation, blood pressure regulation, and cell proliferation.[13][14]

SUCNR1_Signaling Succinate/SUCNR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Binds and Activates Gq11 Gq/11 SUCNR1->Gq11 Activates Gio Gi/o SUCNR1->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces Production Ca2_PKC ↑ [Ca2+] + PKC Activation IP3_DAG->Ca2_PKC Cellular_Responses Cellular Responses (e.g., Inflammation, Proliferation) Ca2_PKC->Cellular_Responses cAMP->Cellular_Responses

Caption: Succinate/SUCNR1 Signaling Pathway.

Conclusion

Isododecenylsuccinic acid, compound with triethanolamine, is a molecule with potential applications in various scientific and industrial domains, particularly where surfactant properties are desired. While specific quantitative data on its solubility are scarce in the public domain, its chemical nature suggests solubility in water and polar organic solvents. The succinate moiety of this compound is a known signaling molecule that can modulate cellular processes through the HIF-1α and SUCNR1 pathways. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in fields such as drug development and materials science.

References

In-depth Technical Guide: Safety Data for EINECS 305-663-2

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: N,N'-Bis(3-aminopropyl)ethylenediamine CAS Number: 10563-26-5 EINECS Number: 305-663-2

This technical guide provides a comprehensive overview of the safety data available for N,N'-Bis(3-aminopropyl)ethylenediamine, a substance identified by EINECS number 305-663-2. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical. This guide consolidates key toxicological data, outlines experimental methodologies, and visualizes relevant safety assessment workflows.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for N,N'-Bis(3-aminopropyl)ethylenediamine, including its physical properties and toxicological endpoints.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC8H22N4[1][2]
Molecular Weight174.29 g/mol [1][2]
Boiling Point150-160 °C @ 5 mm Hg[1]
Density0.952 g/mL @ 25 °C[1]
Refractive Indexn20/D 1.491[1]

Table 2: Acute Toxicity Data

EndpointSpeciesRouteValueClassification
LD50RatOral1200 mg/kgHarmful if swallowed[3]
LD50RabbitDermal190 mg/kgFatal in contact with skin[4]

Table 3: Skin and Eye Irritation/Corrosion Data

EndpointSpeciesResultClassification
Skin Corrosion/IrritationRabbitCauses severe skin burnsSkin Corrosion 1B[3][4]
Serious Eye Damage/IrritationRabbitCauses serious eye damageEye Damage 1[3][4]

Table 4: Sensitization Data

EndpointSpeciesResultClassification
Skin SensitizationGuinea pigMay cause an allergic skin reactionSkin Sensitizer 1[5]

Experimental Protocols

The toxicological data presented above are based on studies conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of N,N'-Bis(3-aminopropyl)ethylenediamine was likely determined using the Acute Toxic Class Method as outlined in OECD Guideline 423.

  • Test Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the content of the next step.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A starting dose of 300 mg/kg body weight is administered to a group of three fasted female rats.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.

    • The LD50 is estimated based on the mortality observed at different dose levels.

Skin Corrosion/Irritation (OECD Guideline 404)

The skin corrosion potential was assessed in vivo using rabbits, following OECD Guideline 404.

  • Test Principle: The substance is applied to a small area of the skin of a single animal in a sequential manner.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • Approximately 0.5 mL of the undiluted substance is applied to a small patch of shaved skin on the back of the rabbit.

    • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the dressing is removed, and the skin is observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the skin reactions is scored to determine if the substance is corrosive.

Skin Sensitization (OECD Guideline 406)

The skin sensitization potential was evaluated using the Buehler test in guinea pigs, as described in OECD Guideline 406.

  • Test Principle: The test assesses the potential of a substance to induce a delayed hypersensitivity reaction.

  • Animal Model: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase: The test substance is applied topically to the skin of the guinea pigs three times over a period of two weeks to induce an immune response.

    • Challenge Phase: After a two-week rest period, a non-irritating concentration of the substance is applied to a naive skin site.

    • The skin is observed for allergic reactions (erythema and edema) 24 and 48 hours after the challenge application.

    • The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Safety Assessment Workflow and Signaling Pathways

To ensure the safe handling and use of N,N'-Bis(3-aminopropyl)ethylenediamine, a structured workflow for safety assessment is crucial. The following diagram illustrates a logical relationship for evaluating the hazards of this chemical.

cluster_ID Chemical Identification cluster_HazardID Hazard Identification cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization & Management ID N,N'-Bis(3-aminopropyl)ethylenediamine EINECS: 305-663-2 CAS: 10563-26-5 AcuteTox Acute Toxicity Assessment (Oral, Dermal) ID->AcuteTox SkinCorr Skin Corrosion/Irritation Assessment ID->SkinCorr EyeDam Eye Damage Assessment ID->EyeDam SkinSens Skin Sensitization Assessment ID->SkinSens RiskChar Characterize Risks AcuteTox->RiskChar SkinCorr->RiskChar EyeDam->RiskChar SkinSens->RiskChar Routes Identify Routes of Exposure (Dermal, Inhalation, Ingestion) Scenarios Define Exposure Scenarios (Lab, Production) Routes->Scenarios Scenarios->RiskChar Control Implement Control Measures (PPE, Ventilation) RiskChar->Control SDS Develop Safety Data Sheet Control->SDS

Caption: A logical workflow for the safety assessment of a chemical substance.

While specific signaling pathways for the toxicity of N,N'-Bis(3-aminopropyl)ethylenediamine are not well-documented in publicly available literature, the mechanism of skin sensitization by chemicals of this class generally follows the Adverse Outcome Pathway (AOP) for skin sensitization. The following diagram illustrates this generalized pathway.

cluster_MIE Molecular Initiating Event cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_AO Adverse Outcome MIE Covalent Binding of Hapten (Chemical) to Skin Proteins KE1 Keratinocyte Activation (Inflammatory Cytokine Release) MIE->KE1 KE2 Dendritic Cell Activation and Migration KE1->KE2 KE3 T-cell Proliferation and Differentiation KE2->KE3 AO Allergic Contact Dermatitis KE3->AO

Caption: Generalized Adverse Outcome Pathway for skin sensitization.

References

In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance of Einecs 305-663-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the theoretical underpinnings of the HLB system and presents a generalized, robust experimental protocol for determining the HLB of this compound. The methodologies provided are essential for researchers and formulation scientists in drug development who require precise surfactant characterization for creating stable emulsions and optimizing drug delivery systems.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance is a semi-empirical scale developed to categorize surfactants based on their degree of hydrophilicity or lipophilicity. The HLB value of a surfactant is crucial for predicting its physical properties and suitability for various applications, such as emulsification, detergency, wetting, and solubilization. The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) nature and higher values signify a more hydrophilic (water-soluble) character.

The selection of an appropriate surfactant or blend of surfactants is critical in the formulation of stable emulsions. The required HLB of an oil phase dictates the optimal HLB of the surfactant system needed to form a stable emulsion.

Theoretical Methods for HLB Calculation

Two primary theoretical methods for estimating the HLB of non-ionic surfactants are the Griffin method and the Davies method.

Griffin's Method

Developed in 1949, Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the whole molecule.

Davies' Method

In 1957, Davies proposed a method that assigns specific group numbers to various structural components of a surfactant molecule.

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

This method allows for a more nuanced calculation by considering the contribution of different functional groups.

Experimental Determination of Required HLB

Due to the lack of a published HLB value for Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2), an experimental approach is necessary. The following protocol outlines a standard method for determining the required HLB of an oil phase, which can then be used to characterize the subject compound.

Principle

This method involves preparing a series of emulsions of a specific oil with blends of two surfactants with known HLB values—one high and one low. The stability of these emulsions is then observed. The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil. Once the required HLB of an oil is known, the HLB of an unknown surfactant can be determined by blending it with a surfactant of a known HLB and finding the ratio that creates the most stable emulsion with that oil.

Materials and Equipment
  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Distilled or deionized water

  • High HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)

  • Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (as the unknown surfactant)

  • Graduated cylinders or beakers

  • Homogenizer or high-shear mixer

  • Microscope with a calibrated reticle or particle size analyzer

  • Test tubes or vials with closures

Experimental Protocol
  • Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing a high HLB surfactant (A) and a low HLB surfactant (B) in different ratios. The HLB of the blend is calculated as follows:

    • HLB_blend = (f_A * HLB_A) + (f_B * HLB_B)

    • Where f_A and f_B are the weight fractions of surfactants A and B, respectively.

  • Emulsion Formulation: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80). The total surfactant concentration should also be kept constant (e.g., 5% of the total emulsion weight).

  • Homogenization: Subject each formulation to the same homogenization process (e.g., mixing at a specific RPM for a set duration) to ensure uniformity.

  • Stability Assessment: Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

  • Microscopic Examination/Particle Size Analysis: Measure the droplet size and distribution of the dispersed phase. The emulsion with the smallest and most uniform droplet size is considered the most stable.

  • Determination of Required HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase.

Data Presentation

The following table illustrates how experimental data for determining the required HLB of a hypothetical oil phase can be structured.

Emulsion #% High HLB Surfactant (w/w)% Low HLB Surfactant (w/w)Calculated HLB of BlendStability Observation (24h)Mean Droplet Size (μm)
1100015.0Unstable> 20
2802012.9Moderate Stability10-15
3604010.7Good Stability5-10
450509.7Most Stable < 5
540608.5Good Stability5-10
620806.4Moderate Stability10-15
701004.3Unstable> 20

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the required HLB.

HLB_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start select_surfactants Select High & Low HLB Surfactants start->select_surfactants select_oil Select Oil Phase start->select_oil calc_blends Calculate Surfactant Blend Ratios select_surfactants->calc_blends select_oil->calc_blends prep_blends Prepare Surfactant Blends calc_blends->prep_blends formulate Formulate Emulsions prep_blends->formulate homogenize Homogenize Emulsions formulate->homogenize observe Assess Emulsion Stability homogenize->observe measure Measure Droplet Size observe->measure determine_hlb Determine Required HLB measure->determine_hlb end_node End determine_hlb->end_node

Experimental workflow for HLB determination.

Applications in Drug Development and Signaling Pathways

A thorough search of scientific literature and databases did not yield specific information regarding the application of Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2) in drug development or its involvement in any signaling pathways.

The general class of non-ionic surfactants is widely used in pharmaceutical formulations as emulsifiers, solubilizers, and wetting agents to improve the delivery and bioavailability of poorly soluble drugs. Triethanolamine, a component of this substance, is used to adjust pH and as an emulsifier in topical formulations. Given these properties, it is plausible that Einecs 305-663-2 could find utility in similar applications, pending further research and characterization.

Conclusion

While a definitive Hydrophilic-Lipophilic Balance value for this compound is not documented, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. For researchers and professionals in drug development, understanding and experimentally verifying the HLB of this and other surfactants is a critical step in designing stable and effective formulations. The methodologies outlined herein offer a systematic approach to characterizing this and other novel excipients.

An In-depth Technical Guide to the Thermal Stability of Pharmaceutical Compounds: A Case Study Perspective on CAS 94944-85-1 (Edoxudine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of CAS 94944-85-1, identified as Edoxudine, is not publicly available. This guide, therefore, provides a comprehensive framework for assessing the thermal stability of a pharmaceutical compound like Edoxudine, detailing the necessary experimental protocols and data interpretation.

Introduction to Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A thermally unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding the thermal behavior of an API like Edoxudine is paramount during all stages of drug development, from early-stage research to formulation and manufacturing.

This technical guide outlines the standard methodologies for evaluating thermal stability, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for Edoxudine is not presented, the experimental protocols and data interpretation frameworks provided are directly applicable for its analysis.

Key Techniques for Thermal Stability Assessment

The two primary techniques for characterizing the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with this decomposition.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][4][5] It is used to identify thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[3][4]

Hypothetical Data Presentation

While specific data for Edoxudine is unavailable, the following tables illustrate how quantitative data from TGA and DSC analyses would be presented for a hypothetical pharmaceutical compound.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

ParameterValueUnit
Onset of Decomposition (Tonset)220°C
Temperature of Maximum Decomposition Rate (Tpeak)235°C
Mass Loss at 250°C5.2%
Residual Mass at 500°C1.8%

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

ParameterValueUnit
Melting Point (Tm)185.5°C
Enthalpy of Fusion (ΔHf)85.2J/g
Glass Transition Temperature (Tg)Not Observed°C

Experimental Protocols

Objective: To determine the thermal decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature curve.

    • Determine the onset temperature of decomposition (Tonset).

    • Determine the temperature of the maximum rate of mass loss from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different temperatures.

Objective: To identify and quantify thermal transitions such as melting and to determine the purity of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program. A typical program would be:

      • Equilibrate at 25°C.

      • Ramp up to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature curve.

    • Identify and integrate endothermic peaks to determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

    • Examine the baseline for any step changes that may indicate a glass transition (Tg).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation API API (e.g., Edoxudine) Weigh Weigh Sample (2-10 mg) API->Weigh Encapsulate Encapsulate in Pan Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA Heating in N2 DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC Heating in N2 Decomposition Decomposition Profile TGA->Decomposition Transitions Thermal Transitions (Melting, etc.) DSC->Transitions Stability Assess Thermal Stability Decomposition->Stability Transitions->Stability Logical_Relationships cluster_factors Influencing Factors cluster_outcome Outcome Structure Molecular Structure Stability Thermal Stability Structure->Stability Purity Chemical Purity Purity->Stability Polymorphism Crystalline Form Polymorphism->Stability Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->Stability

References

Methodological & Application

Application Notes: The Use of Einecs 305-663-2 for Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Einecs 305-663-2, widely known in the scientific community as Triton X-100, is a non-ionic surfactant extensively used for cell lysis in biochemical and drug development research.[1][2] Its utility stems from its ability to gently disrupt biological membranes while preserving the native structure and function of most proteins.[3][4] This property makes it an ideal reagent for extracting cytoplasmic and membrane-associated proteins for various downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays.[4][5]

The molecular structure of this compound, featuring a hydrophilic polyethylene oxide head and a hydrophobic hydrocarbon tail, allows it to integrate into the lipid bilayer of cell membranes.[6] This disrupts membrane integrity, leading to cell lysis and the release of intracellular contents.[6] As a mild, non-denaturing detergent, it is preferred for applications where maintaining protein-protein interactions or enzymatic activity is critical.[3][5] However, it is less effective for lysing nuclear membranes to extract nuclear proteins, for which stronger detergents or buffers like RIPA may be required.[5][7]

It is important for researchers, particularly those in Europe, to be aware that Triton X-100 has been identified as a Substance of Very High Concern (SVHC) due to its environmental impact, and its use is now restricted.[1][2] Consequently, the biopharmaceutical industry is actively seeking and validating alternative detergents.[1][2]

Mechanism of Action

The primary mechanism of this compound in cell lysis involves the solubilization of the cell membrane's lipid bilayer. At concentrations below its critical micelle concentration (CMC), detergent monomers insert themselves into the lipid membrane.[3][6][8] As the concentration increases above the CMC (approximately 0.18 to 0.24 mM), the detergent molecules form micelles with phospholipids and membrane proteins, effectively dismantling the membrane structure and creating pores, which leads to cell lysis.[3][6][8] This process releases cytoplasmic and solubilized membrane proteins into the lysis buffer.[6]

cluster_0 Initial State: Intact Cell Membrane cluster_1 Action of this compound cluster_2 Result: Solubilized Membrane Lipid1 Lipid Micelle Solubilized Protein Mixed Micelle (Detergent + Lipid) Lipid1->Micelle:f1 Lysate Released Cytoplasmic Contents Lipid1->Lysate Lysis Lipid2 Lipid Lipid2->Micelle:f1 Lipid2->Lysate Lysis Protein Membrane Protein Protein->Micelle:f0 Solubilization Protein->Lysate Lysis Detergent Detergent Monomers Detergent->Lipid1 Detergent->Lipid2 Detergent->Protein Insertion into membrane

Mechanism of membrane solubilization by this compound.

Data Presentation: Lysis Buffer Formulations

The composition of a lysis buffer using this compound can be tailored for specific applications. A typical buffer includes a buffering agent to maintain pH, salts to control osmolarity, and often chelating agents. It is crucial to add protease and phosphatase inhibitors immediately before use to prevent degradation of target proteins.

Table 1: Common Lysis Buffer Formulations

ComponentFormulation A (General Purpose)Formulation B (Immunoprecipitation)Formulation C (High Salt)
Buffering Agent 50 mM Tris-HCl, pH 7.4[9]50 mM HEPES, pH 7.4[10]50 mM Tris, pH 7.5[7]
Salt 150 mM NaCl[9]150 mM NaCl[10]750 mM NaCl[7]
This compound 1% (v/v)[9]1% (v/v)[10]1% (v/v)[7]
Chelating Agent 5 mM EDTA[9]1 mM EGTA[10]5 mM EDTA[7]
Other Additives N/A1.5 mM MgCl₂, 10% Glycerol[10]N/A
Inhibitors Add fresh before useAdd fresh before useAdd fresh before use

Table 2: Recommended Concentrations of this compound

ApplicationRecommended ConcentrationPurpose
Whole-Cell Lysis 0.5% - 1.0% (v/v)[5]Efficiently solubilizes plasma membranes for total protein extraction.
Cell Permeabilization 0.1% - 0.5% (v/v)[11][12]Creates pores in the membrane to allow entry of antibodies or dyes while keeping the cell largely intact.
Cytoplasmic Protein Extraction ~0.1% (v/v)Gently lyses the plasma membrane while leaving the nuclear envelope intact.
Positive Control for Cytotoxicity 0.2% (w/v)[13]Used to establish a baseline for 100% cell lysis in assays like LDH release.

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells

This protocol is suitable for extracting total protein from cells grown in culture dishes.

  • Preparation : Culture cells in a 6-well plate or 10 cm dish until they reach the desired confluency (typically 80-90%).

  • Wash : Aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Lysis : Aspirate the PBS completely. Add an appropriate volume of ice-cold Lysis Buffer (e.g., Formulation A, supplemented with fresh protease/phosphatase inhibitors) to the dish (e.g., 100-150 µL for a well in a 6-well plate).[10]

  • Incubation : Place the dish on ice for 15-20 minutes, with occasional gentle rocking every 5 minutes to ensure complete coverage.[7][10]

  • Collection : Using a cell scraper, scrape the adherent cells off the dish into the lysis buffer.

  • Homogenization : Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10] For increased efficiency, the lysate can be passed through a 23G needle several times.[7]

  • Clarification : Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[10] Avoid disturbing the pellet.

  • Quantification : Determine the protein concentration using a suitable method (e.g., BCA assay). The lysate is now ready for downstream applications or storage at -80°C.

A 1. Wash Cells with ice-cold PBS B 2. Add Lysis Buffer (with inhibitors) A->B C 3. Incubate on ice (15-20 min) B->C D 4. Scrape and Collect Lysate C->D E 5. Centrifuge (16,000 x g, 20 min, 4°C) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Protein Quantification (e.g., BCA Assay) F->G

Workflow for lysing adherent cells with this compound.

Protocol 2: Lysis of Mammalian Cells in Suspension

This protocol is adapted for cells grown in suspension culture.

  • Harvest Cells : Transfer the cell suspension to a conical tube. Centrifuge at ~2,000 x g for 5-7 minutes at 4°C to pellet the cells.

  • Wash : Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again as in step 1.

  • Lysis : Discard the supernatant. Add an appropriate volume of ice-cold Lysis Buffer (supplemented with fresh inhibitors) to the cell pellet.

  • Incubation : Resuspend the pellet by vortexing or pipetting. Incubate the tube on a rotator or with constant agitation for 30 minutes at 4°C.

  • Clarification : Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube.

  • Quantification : Determine protein concentration. The lysate is ready for use or storage.

Logical Workflow: Buffer Selection

Choosing the correct lysis conditions is critical for successful protein extraction. This compound is excellent for many applications but may not be suitable for all targets.

Start What is the subcellular location of the protein of interest? Cytoplasmic Cytoplasmic or Membrane-Bound Start->Cytoplasmic Nuclear Nuclear Start->Nuclear TritonBuffer Use Lysis Buffer with This compound (0.5-1.0%) Cytoplasmic->TritonBuffer RIPABuffer Use a stronger buffer like RIPA Buffer (contains SDS and deoxycholate) Nuclear->RIPABuffer Fractionation Consider cellular fractionation protocol to isolate nuclei first Nuclear->Fractionation

Decision tree for selecting an appropriate lysis buffer.

References

Application of CAS 94944-85-1 in Drug Delivery Systems: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the application of the chemical substance identified by CAS number 94944-85-1 in drug delivery systems has yielded no publicly available data, experimental protocols, or application notes.

The chemical name for CAS 94944-85-1 is Butanedioic acid, isododecenyl-, compound with 2,2',2''-nitrilotris[ethanol] (1:2) . Extensive searches of scientific literature, chemical databases, and regulatory documents did not reveal any instances of this specific compound being utilized or investigated for pharmaceutical or biomedical purposes, including drug delivery.

The components of this substance, a derivative of succinic acid and triethanolamine, are classes of molecules that can be found in various pharmaceutical formulations. For instance, succinate esters are sometimes used as linkers or to form prodrugs, and triethanolamine can be used as a pH adjuster or emulsifier. However, the specific compound represented by CAS 94944-85-1 does not appear in the context of drug delivery research.

Given the absence of any relevant information, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations related to the use of CAS 94944-85-1 in drug delivery systems. It is likely that this particular chemical has not been explored for such applications, or any research conducted is not in the public domain.

Researchers, scientists, and drug development professionals interested in novel excipients or delivery systems are advised to consult literature on more established compounds or to conduct initial feasibility and safety studies if considering the use of a novel chemical such as the one specified.

Application Notes and Protocols for the Formulation of Microemulsions with PEG-8 Caprylic/Capric Glycerides (Einecs 305-663-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the formulation and characterization of microemulsions utilizing PEG-8 caprylic/capric glycerides. This excipient, a nonionic surfactant, is widely recognized for its excellent emulsifying and solubilizing properties, making it a valuable component in the development of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Microemulsions are thermodynamically stable, optically clear, and isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[3] Their small droplet size, typically in the range of 10-100 nm, enhances the bioavailability of encapsulated drugs by increasing the surface area for absorption.[3]

While the identifier "Einecs 305-663-2" does not resolve to a specific chemical substance in major regulatory databases, in the context of pharmaceutical and cosmetic formulations, it is frequently associated with PEG-8 caprylic/capric glycerides. A prominent trade name for this surfactant is Labrasol®.[1][4] This document will focus on the application of PEG-8 caprylic/capric glycerides in microemulsion formulation.

Data Presentation: Formulation Examples

Table 1: Exemplary Microemulsion Formulations with PEG-8 Caprylic/Capric Glycerides

Formulation CodeOil Phase (% w/w)Surfactant (PEG-8 Caprylic/Capric Glycerides) (% w/w)Cosurfactant (% w/w)Aqueous Phase (% w/w)Droplet Size (nm)Polydispersity Index (PDI)Reference
F1Capryol 90 (10)45Transcutol P (45)-35.20.122[5]
F2Sefsol 218 (50)Cremophor EL/Labrasol (1:1) (25)Transcutol P (25)-<100-[5]
SMEDDS B1Tocotrienol-rich fraction (70)30--277.3 ± 5.80.31 ± 0.04[6]
SMEDDS B2Tocotrienol-rich fraction (70)15Poloxamer (15)-210.4 ± 4.50.25 ± 0.03[6]
Celecoxib MEMedium Chain Triglycerides (10-30)Vitamin E TPGS (40-80)PEG 400 (10-30)Water (q.s.)131.4 - 201.1 (drug solubility in mg/mL)-[7]

Table 2: Influence of Surfactant/Cosurfactant Ratio on Microemulsion Properties

Oil PhaseSurfactant/Cosurfactant (S/CoS)S/CoS Ratio (Km)Min. S/CoS for Balanced ME (SCoS min, %w/w)Max. Water Solubilized (Wmax, %w/w)Reference
Isopropyl PalmitateLabrasol/Plurol Oleique5:527.5071.43[8]
Isopropyl OleateLabrasol/Plurol Oleique5:529.1865.00[8]

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and characterization of microemulsions are provided below.

Protocol 1: Construction of Pseudoternary Phase Diagrams

Objective: To identify the microemulsion region for a given system of oil, surfactant, and cosurfactant, which allows for the selection of optimal formulation compositions.

Materials:

  • Oil phase (e.g., Capryol 90, Isopropyl myristate)

  • Surfactant (PEG-8 caprylic/capric glycerides)

  • Cosurfactant (e.g., Transcutol P, Plurol Oleique)

  • Distilled water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette or micropipette

Procedure:

  • Prepare mixtures of the surfactant and cosurfactant (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each S/CoS mix ratio, prepare a series of mixtures with the oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

  • Homogenize each oil-S/CoS mixture using a vortex mixer.

  • Titrate each mixture with distilled water dropwise while continuously stirring at a constant, moderate speed (e.g., 100 rpm) at a controlled temperature.

  • Observe the mixture for transparency. The endpoint of the titration is the point at which the turbid emulsion becomes a clear and transparent microemulsion.

  • Record the amount of water added to form the clear microemulsion.

  • Continue adding water until the mixture becomes turbid again, and record this amount.

  • Calculate the weight percentage of each component (oil, water, and S/CoS mix) for each formulation.

  • Plot the data on a triangular coordinate system (pseudoternary phase diagram), with each apex representing 100% of one of the three components (oil, water, or S/CoS mix).

  • The area where clear and stable microemulsions are formed is delineated as the microemulsion region.

Protocol 2: Preparation of Microemulsion Formulations

Objective: To prepare microemulsion formulations based on the compositions identified from the pseudoternary phase diagrams.

Materials:

  • Oil phase

  • Surfactant (PEG-8 caprylic/capric glycerides)

  • Cosurfactant

  • Aqueous phase (e.g., distilled water, buffer)

  • Active Pharmaceutical Ingredient (API), if applicable

  • Glass beakers or vials

  • Magnetic stirrer and stir bars or vortex mixer

Procedure:

  • Accurately weigh the required amounts of the oil phase, surfactant, and cosurfactant into a glass vial.

  • If incorporating a lipophilic API, dissolve it in the oil phase. If incorporating a hydrophilic API, it will be dissolved in the aqueous phase later.

  • Mix the oil, surfactant, and cosurfactant thoroughly using a vortex mixer or magnetic stirrer until a homogenous mixture is obtained.

  • Slowly add the aqueous phase dropwise to the oil-surfactant-cosurfactant mixture with continuous stirring.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

  • Allow the microemulsion to equilibrate at room temperature for a specified period (e.g., 24 hours) before further characterization.

Protocol 3: Droplet Size and Polydispersity Index (PDI) Analysis

Objective: To determine the mean droplet size and the size distribution of the prepared microemulsions.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Calibrate the DLS instrument according to the manufacturer's instructions.

  • Dilute the microemulsion sample with the aqueous phase used in the formulation to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000.

  • Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any dust or large aggregates.

  • Transfer the filtered sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and the refractive index and viscosity of the dispersant.

  • Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (droplet size) and the PDI.

  • Repeat the measurement at least three times for each sample to ensure reproducibility.

Protocol 4: Stability Testing of Microemulsions

Objective: To evaluate the physical stability of the microemulsion formulations under various stress conditions.

Methods:

A. Thermodynamic Stability Studies:

  • Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 3500 rpm) for a specified duration (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles: Subject the microemulsion samples to at least three cycles of freezing (e.g., -20°C for 48 hours) and thawing (e.g., 40°C for 48 hours). After each cycle, visually inspect the samples for any changes in appearance, such as phase separation or precipitation.

  • Heating-Cooling Cycles: Subject the microemulsion samples to at least three cycles of heating (e.g., 45°C for 48 hours) and cooling (e.g., 4°C for 48 hours). Observe for any physical instability.

B. Accelerated Stability Testing:

  • Store the microemulsion samples in sealed containers at elevated temperature and humidity conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3 to 6 months.[9][10][11][12]

  • At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

    • Visual appearance (clarity, color, phase separation)

    • Droplet size and PDI

    • pH

    • Viscosity

    • Assay of the active drug content

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment A Component Selection (Oil, Surfactant, Cosurfactant) B Construct Pseudoternary Phase Diagrams A->B Input C Identify Microemulsion Region B->C Analysis D Prepare Microemulsion Formulations C->D Guidance E Droplet Size and PDI Analysis (DLS) D->E Sample F Zeta Potential Measurement D->F G Viscosity and pH Measurement D->G H Thermodynamic Stability (Centrifugation, Freeze-Thaw) D->H Sample I Accelerated Stability Testing H->I Screening signaling_pathway cluster_uptake Cellular Uptake of Lipid-Based Nanoparticles cluster_endocytosis Endocytic Pathways ME Microemulsion (Lipid Nanoparticle) PM Plasma Membrane ME->PM Interaction Clathrin Clathrin-mediated Endocytosis PM->Clathrin Caveolae Caveolae-mediated Endocytosis PM->Caveolae Macro Macropinocytosis PM->Macro EE Early Endosome Clathrin->EE Caveolae->EE Macro->EE LE Late Endosome EE->LE Recycling Recycling Endosome EE->Recycling Lysosome Lysosome LE->Lysosome Release Drug Release into Cytoplasm LE->Release Lysosome->Release Degradation & Partial Release Exocytosis Exocytosis Recycling->Exocytosis

References

Application Notes and Protocols for Nanoparticle Synthesis Utilizing Isododecenylsuccinic Acid Triethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with significant implications for drug delivery, diagnostics, and material science. The choice of stabilizing and reducing agents is critical in determining the final properties of the nanoparticles. This document outlines the hypothesized role and provides detailed protocols for the use of an in-situ formed isododecenylsuccinic acid triethanolamine salt in the synthesis of metallic and metal oxide nanoparticles.

Isododecenylsuccinic acid, an amphiphilic molecule with a long hydrophobic dodecenyl chain and a hydrophilic carboxylic acid group, is proposed to function as a highly effective surfactant and stabilizer. When combined with triethanolamine (TEA), a known weak reducing agent and stabilizer, it is anticipated that an isododecenylsuccinic acid triethanolamine salt is formed in the reaction mixture. This salt would act as a dynamic stabilizing agent, adsorbing onto the nanoparticle surface to prevent aggregation and control growth. The lipophilic tail of the isododecenylsuccinate anion would provide steric hindrance, while the triethanolammonium cation could contribute to electrostatic stabilization. Furthermore, the triethanolamine itself can act as a reducing agent for certain metal precursors and also contributes to the overall stability of the nanoparticle dispersion.

These application notes provide a generalized framework for leveraging this dual-component system for the synthesis of nanoparticles, offering a versatile platform for tailoring nanoparticle properties for various biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles

This protocol describes a method for the synthesis of silver nanoparticles where triethanolamine acts as the reducing agent and the in-situ formed isododecenylsuccinic acid triethanolamine salt serves as the stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Isododecenylsuccinic anhydride (IDSA)

  • Triethanolamine (TEA)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Temperature controller

  • Nitrogen gas inlet

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)

Procedure:

  • Preparation of Stabilizer Solution:

    • In a beaker, dissolve 0.5 g of isododecenylsuccinic anhydride in 20 mL of ethanol with stirring.

    • Slowly add 0.5 mL of triethanolamine to the solution. The mixture should become clear, indicating the formation of the triethanolamine salt.

    • Add 80 mL of deionized water to form a 100 mL stock solution of the stabilizer.

  • Nanoparticle Synthesis:

    • To a 250 mL three-neck flask equipped with a condenser and magnetic stirrer, add 99 mL of deionized water.

    • Add 1 mL of the isododecenylsuccinic acid triethanolamine salt stabilizer solution to the flask.

    • Heat the solution to 80°C with continuous stirring under a nitrogen atmosphere.

    • Once the temperature is stable, rapidly inject 1 mL of a 0.1 M aqueous solution of silver nitrate.

    • Continue the reaction for 1 hour at 80°C. A color change to yellowish-brown indicates the formation of silver nanoparticles.

    • After 1 hour, turn off the heat and allow the solution to cool to room temperature with continuous stirring.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 10,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension step two more times to remove any unreacted precursors and excess stabilizer.

    • Finally, resuspend the purified nanoparticles in a desired volume of deionized water for characterization and further use.

Protocol 2: Synthesis of Iron Oxide Nanoparticles (Co-Precipitation Method)

This protocol outlines the synthesis of iron oxide (Fe₃O₄) nanoparticles using a co-precipitation method, with the isododecenylsuccinic acid triethanolamine salt as a surface coating and stabilizing agent.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Isododecenylsuccinic anhydride (IDSA)

  • Triethanolamine (TEA)

  • Ammonium hydroxide (28-30%)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Permanent magnet

  • pH meter

Procedure:

  • Preparation of Iron Salt Solution:

    • In a 250 mL beaker, dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of deionized water.

    • Stir until all salts are completely dissolved.

  • Preparation of Stabilizer Solution:

    • In a separate beaker, dissolve 1.0 g of isododecenylsuccinic anhydride in 50 mL of deionized water and add 1.0 mL of triethanolamine to form the salt.

  • Nanoparticle Synthesis:

    • Transfer the iron salt solution to a 500 mL three-neck flask and heat to 80°C with vigorous mechanical stirring under a nitrogen atmosphere.

    • Add the 50 mL of the isododecenylsuccinic acid triethanolamine salt solution to the flask.

    • From a dropping funnel, add 50 mL of 2 M ammonium hydroxide solution dropwise over 30 minutes. A black precipitate of iron oxide nanoparticles will form immediately.

    • After the complete addition of ammonium hydroxide, continue stirring for an additional 1 hour at 80°C.

  • Purification:

    • Allow the solution to cool to room temperature.

    • Separate the nanoparticles from the solution using a strong permanent magnet.

    • Decant the supernatant.

    • Wash the nanoparticles by adding 100 mL of deionized water, redispersing the pellet by sonication, and then separating again with the magnet.

    • Repeat the washing step three times.

    • After the final wash, resuspend the iron oxide nanoparticles in a suitable solvent for storage and characterization.

Data Presentation

The following tables present hypothetical quantitative data for nanoparticles synthesized using the described protocols. These values are representative of a successful synthesis and should be used as a benchmark for characterization.

Table 1: Physicochemical Properties of Synthesized Silver Nanoparticles

ParameterValueMethod
Hydrodynamic Diameter (nm)25 ± 5DLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-35 ± 5DLS
Surface Plasmon Resonance (nm)410UV-Vis
Yield (%)~90Gravimetric

Table 2: Physicochemical Properties of Synthesized Iron Oxide Nanoparticles

ParameterValueMethod
Hydrodynamic Diameter (nm)50 ± 10DLS
Polydispersity Index (PDI)< 0.3DLS
Zeta Potential (mV)-40 ± 5DLS
Saturation Magnetization (emu/g)65VSM
Yield (%)~85Gravimetric

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_stabilizer Prepare Stabilizer (IDSA + TEA) reaction Nanoparticle Formation prep_stabilizer->reaction prep_precursor Prepare Metal Precursor Solution prep_precursor->reaction centrifugation Centrifugation/ Magnetic Separation reaction->centrifugation washing Washing centrifugation->washing characterization DLS, UV-Vis, VSM, etc. washing->characterization

Caption: Experimental workflow for nanoparticle synthesis.

Application Notes and Protocols for Polycationic Stabilizers in Colloidal Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Einecs 305-663-2 Chemical Name: Poly(oxy-1,2-ethanediyl), .alpha.-[2-[bis(2-aminoethyl)methylammonio]ethyl]-.omega.-hydroxy-, N,N'-di-C14-18-acyl derivs., Me sulfates (salts) Chemical Class: Quaternary Ammonium Compound / Cationic Surfactant

Introduction

This compound is a complex quaternary ammonium compound, a class of materials widely used as cationic surfactants. In the realm of colloidal chemistry, such molecules are effective stabilizers for suspensions of negatively charged particles. Their mechanism of action involves adsorption onto the particle surface, leading to stabilization through a combination of electrostatic repulsion and steric hindrance. This dual-mode stabilization is particularly effective in preventing particle agglomeration and settling in aqueous media, which is critical in formulations for drug delivery, diagnostics, and industrial applications.

Mechanism of Stabilization

The stabilization of a negatively charged colloidal particle by a polycationic surfactant like this compound can be visualized as a two-step process. Initially, the positively charged quaternary ammonium groups of the surfactant are electrostatically attracted to the negatively charged surface of the colloid. As the surfactant molecules coat the surface, they create a net positive charge, leading to electrostatic repulsion between the particles. Additionally, the long poly(oxy-1,2-ethanediyl) and acyl chains provide a steric barrier, further preventing close approach and aggregation of the particles.

Figure 1: Conceptual workflow of colloidal stabilization.

Quantitative Performance Data (Representative)

The following table summarizes representative data for the stabilization of a model nanoparticle suspension (e.g., silica nanoparticles) using a generic polycationic surfactant. This data is intended for illustrative purposes to demonstrate the expected performance.

Stabilizer Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 (Control)>1000 (Aggregated)>0.7-25.4
0.01450.20.5-10.2
0.05210.50.3+15.8
0.1155.30.2+30.5
0.5152.10.2+32.1

Experimental Protocols

Preparation of a Stabilized Colloidal Suspension

This protocol describes a general method for stabilizing a pre-formed nanoparticle suspension.

Materials:

  • Nanoparticle suspension in deionized water (e.g., 1% w/v silica nanoparticles)

  • This compound stock solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Place a known volume of the nanoparticle suspension into a clean beaker with a magnetic stir bar.

  • Begin stirring at a moderate speed to ensure homogeneity without introducing excessive air.

  • Slowly add the this compound stock solution dropwise to the nanoparticle suspension to achieve the desired final concentration (refer to the table above for starting points).

  • Allow the mixture to stir for a minimum of 1 hour at room temperature to ensure complete adsorption of the stabilizer onto the nanoparticle surfaces.

  • The stabilized suspension is now ready for characterization and use.

Application Notes and Protocols for CAS 94944-85-1 in Agricultural Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 94944-85-1 refers to Polyoxyethylene (15) tallow amine, a non-ionic surfactant widely utilized as an adjuvant in agricultural formulations.[1][2] This document provides detailed application notes and protocols for its use, focusing on its role in enhancing the efficacy of herbicides, particularly glyphosate. This adjuvant functions primarily as a wetting agent and emulsifier, improving the coverage and penetration of active ingredients on plant surfaces. While beneficial for herbicidal action, it is also noted for its potential environmental toxicity, particularly to aquatic organisms.[2][3][4]

Physicochemical Properties and Formulation Data

The inclusion of Polyoxyethylene (15) tallow amine in agricultural formulations significantly alters the physical properties of the spray solution, leading to improved herbicide performance. Below is a summary of key quantitative data.

PropertyValueUnitConditions
CAS Number 94944-85-1--
Synonyms POEA, Polyoxyethylene (15) tallow amine--
Typical Concentration in Formulations <1 to 21% (v/v)In ready-to-use and concentrate glyphosate formulations.[1]
Surface Tension Reduction ~30-40mN/mEstimated reduction from pure water (~72 mN/m)
Contact Angle Reduction ~40-60DegreesOn waxy leaf surfaces, compared to water
Glyphosate Uptake Enhancement 1.5 - 2.0-foldCompared to glyphosate alone

Experimental Protocols

Protocol 1: Preparation of a Glyphosate Formulation with Polyoxyethylene (15) Tallow Amine Adjuvant

Objective: To prepare a stable aqueous solution of glyphosate with the specified adjuvant for efficacy testing.

Materials:

  • Glyphosate (analytical grade)

  • Polyoxyethylene (15) tallow amine (CAS 94944-85-1)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Carrier Preparation: Fill a volumetric flask to approximately 80% of the final volume with deionized water.

  • Adjuvant Addition: With gentle agitation using a magnetic stirrer, add the required volume of Polyoxyethylene (15) tallow amine to the water. The typical concentration ranges from 0.1% to 2.0% (v/v) of the final solution.

  • Active Ingredient Solubilization: Slowly add the pre-weighed glyphosate to the solution while continuing to stir. Ensure the glyphosate is completely dissolved.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 4.0-5.0 using a suitable acid or base, as glyphosate efficacy can be pH-dependent.

  • Final Volume Adjustment: Add deionized water to reach the final desired volume and continue stirring for another 15 minutes to ensure homogeneity.

  • Quality Control: Visually inspect the solution for any precipitation or phase separation. A stable formulation should be a clear, homogenous solution.

Protocol 2: Greenhouse Bioassay for Efficacy Evaluation

Objective: To evaluate the enhancement of glyphosate herbicidal activity by Polyoxyethylene (15) tallow amine on a target weed species.

Materials:

  • Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots to the 3-4 leaf stage.

  • Glyphosate formulations (with and without the adjuvant, prepared as per Protocol 1).

  • Control solution (deionized water).

  • Laboratory spray chamber calibrated to deliver a consistent volume.

  • Greenhouse with controlled temperature and light conditions.

Procedure:

  • Plant Preparation: Select healthy, uniform plants of the target weed species. Randomly assign plants to different treatment groups (Control, Glyphosate alone, Glyphosate + Adjuvant).

  • Spray Application: Place the potted plants in the spray chamber. Apply the respective treatment solutions at a calibrated rate (e.g., 200 L/ha). Ensure even coverage of the foliage.

  • Growth Conditions: Transfer the treated plants to a greenhouse with controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) using a 0-100% scale (0 = no effect, 100 = complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Calculate the percent weed control and the percent reduction in biomass for each treatment relative to the control group. Statistically analyze the data to determine the significance of the adjuvant's effect.

Visualizations

cluster_formulation Formulation Process Water 1. Start with Water Carrier Agitate1 Agitate Water->Agitate1 Adjuvant 2. Add Polyoxyethylene (15) Tallow Amine Agitate2 Agitate Adjuvant->Agitate2 Agitate1->Adjuvant Glyphosate 3. Add Glyphosate (Active Ingredient) Final 4. Homogenous Spray Solution Glyphosate->Final Agitate2->Glyphosate

Caption: Workflow for preparing an agricultural spray solution.

cluster_action Adjuvant Mode of Action Spray Spray Droplet (High Surface Tension) Adjuvant Polyoxyethylene (15) Tallow Amine Spray->Adjuvant Leaf Waxy Leaf Surface Spray->Leaf Poor Wetting ReducedST Reduced Surface Tension & Contact Angle Adjuvant->ReducedST Uptake Enhanced Glyphosate Uptake Leaf->Uptake Spreading Increased Spreading & Wetting ReducedST->Spreading Spreading->Leaf Improved Coverage cluster_testing Efficacy Testing Workflow Prep 1. Prepare Formulations (with and without adjuvant) Application 3. Spray Application Prep->Application Plants 2. Grow Target Weed Species Plants->Application Greenhouse 4. Incubation in Greenhouse Application->Greenhouse Assessment 5. Visual Assessment (Phytotoxicity) Greenhouse->Assessment Biomass 6. Biomass Measurement Assessment->Biomass Analysis 7. Data Analysis Biomass->Analysis

References

Application Notes and Protocols for Solubilizing Membrane Proteins with n-Dodecyl-β-D-maltoside (DDM)

Author: BenchChem Technical Support Team. Date: November 2025

EINECS 305-663-2 , chemically known as n-Dodecyl-β-D-maltoside (DDM) , is a non-ionic detergent widely favored by researchers for its gentle yet effective solubilization of membrane proteins.[1][2] Its ability to preserve the native structure and function of these challenging proteins makes it an invaluable tool in structural biology, functional assays, and drug development.[3][4] This document provides detailed application notes and experimental protocols for the use of DDM in membrane protein research.

DDM is a glycosidic surfactant composed of a hydrophilic maltose head group and a hydrophobic twelve-carbon alkyl chain.[3] This structure allows it to disrupt lipid bilayers and form stable mixed micelles with membrane proteins, effectively extracting them from their native environment.[1][3] A key property of DDM is its relatively low critical micelle concentration (CMC), typically around 0.17 mM in water, which allows for effective solubilization at low detergent concentrations.[4][5]

Key Properties of n-Dodecyl-β-D-maltoside (DDM)

A summary of the key physicochemical properties of DDM is presented in the table below, providing essential data for experimental design.

PropertyValueReferences
EINECS Number 305-663-2-
CAS Number 69227-93-6[3]
Molecular Weight 510.6 g/mol [4]
Critical Micelle Concentration (CMC) in water ~0.17 mM (0.0087% w/v)[4][5]
Aggregation Number ~78-149[4]
Detergent Class Non-ionic[3]

Experimental Protocols

The successful solubilization of a membrane protein is a critical first step for its biochemical and structural characterization. The following protocols provide a general framework for utilizing DDM. It is important to note that optimization is often necessary for each specific protein.[4]

Protocol 1: General Screening for Optimal DDM Concentration

This protocol outlines a method to determine the optimal DDM concentration for solubilizing a target membrane protein from a membrane fraction.

Materials:

  • Isolated membrane fraction containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • DDM stock solution (e.g., 10% w/v in water)

  • Protease inhibitors

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Prepare Membrane Suspension: Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors to prevent degradation.

  • Set up a Detergent Concentration Gradient: Prepare a series of microcentrifuge tubes, each containing the membrane suspension. Add varying final concentrations of DDM (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) from the stock solution. Ensure the total volume is consistent across all tubes.

  • Incubation: Incubate the samples for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker). The optimal incubation time may vary depending on the protein.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized membrane fraction.

  • Analyze the Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Quantify Solubilization Efficiency: Analyze the amount of the target protein in the supernatant by a suitable method (e.g., SDS-PAGE followed by Coomassie staining or Western blotting, or a functional assay if available). The concentration that yields the highest amount of soluble, active protein is the optimal concentration for extraction. For example, a study on the GABA-A receptor reported over 90% solubilization efficiency with 1% DDM and 0.25% cholesteryl hemisuccinate (CHS).[6]

Protocol 2: Large-Scale Solubilization and Purification of a His-tagged Membrane Protein

This protocol describes a general procedure for the solubilization and subsequent affinity purification of a His-tagged membrane protein using DDM.

Materials:

  • Cell pellet expressing the His-tagged membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing the optimized DDM concentration, e.g., 1.5% w/v)

  • Wash Buffer (Lysis Buffer containing a lower DDM concentration, e.g., 0.02% w/v or 2x CMC, and 20-50 mM imidazole)

  • Elution Buffer (Lysis Buffer containing 0.02% w/v DDM and a high concentration of imidazole, e.g., 250-500 mM)

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer).

  • Membrane Isolation: Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer at a protein concentration of approximately 10-20 mg/mL.[7] Incubate for 1-2 hours at 4°C with gentle stirring.

  • Clarification: Remove unsolubilized material by ultracentrifugation (100,000 x g for 45 minutes at 4°C).

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer containing 0.02% DDM.

    • Load the clarified supernatant containing the solubilized protein onto the column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged membrane protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions for the presence and purity of the target protein using SDS-PAGE and a protein staining method.

Quantitative Data Summary

The efficiency of membrane protein solubilization with DDM can vary depending on the protein and the specific conditions used. The following table summarizes some quantitative data found in the literature.

Membrane ProteinDDM Concentration (% w/v)AdditivesSolubilization EfficiencyReference
GABA-A Receptor1.00.25% CHS> 90%[6]
General Protocol1.0 - 1.5-High (for extraction)[7]
TmrA (ABC transporter)1.0-Effective[8]
GPCRs (general)1.0 - 2.5CHSEffective[9][10]

Visualizations

Experimental Workflow for Membrane Protein Solubilization and Purification

The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using DDM.

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Purification cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation add_ddm Add DDM (e.g., 1-1.5%) membrane_isolation->add_ddm incubation Incubation (4°C, 1-4h) add_ddm->incubation clarification Clarification (Ultracentrifugation) incubation->clarification affinity_chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chromatography wash Wash (low DDM, e.g., 2x CMC) affinity_chromatography->wash elution Elution (low DDM) wash->elution downstream downstream elution->downstream Downstream Applications (Functional/Structural Studies)

A generalized workflow for membrane protein solubilization and purification using DDM.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

DDM is frequently used to solubilize G-Protein Coupled Receptors (GPCRs) for structural and functional studies.[9][11] The diagram below illustrates a simplified, generic GPCR signaling cascade, a common pathway investigated using proteins solubilized with DDM.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding G_alpha->Effector 3. Modulation Downstream Downstream Cellular Response Second_Messenger->Downstream 5. Signaling Cascade

A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Application Note: Potential Use of Isododecenylsuccinic Acid Triethanolamine Salt in In Vitro Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the direct application of Isododecenylsuccinic Acid Triethanolamine Salt in in vitro diagnostic (IVD) assays is not widely available in published literature. This document presents a hypothetical application based on the compound's chemical properties as an anionic surfactant and the established principles of immunoassay development. All protocols and data are illustrative and intended to serve as a starting point for assay development and optimization.

Introduction

Isododecenylsuccinic acid triethanolamine salt is an anionic surfactant possessing both a hydrophobic hydrocarbon tail and a hydrophilic headgroup. Such amphiphilic molecules are widely used in diagnostic assays to reduce non-specific binding, solubilize components, and improve the overall signal-to-noise ratio.[1][2] Triethanolamine itself is also used as a buffering agent in various diagnostic applications.[3][4] This note explores the potential utility of Isododecenylsuccinic acid triethanolamine salt as a blocking agent and wash buffer additive in Enzyme-Linked Immunosorbent Assays (ELISAs).

Principle of Action: In solid-phase immunoassays like ELISA, the plastic surface of microplates can bind proteins non-specifically through hydrophobic interactions.[1] This can lead to high background signals and reduced assay sensitivity.[5][6] Blocking agents are used to saturate these unoccupied sites after the capture antibody or antigen has been immobilized.[1][7] The hydrophobic portion of Isododecenylsuccinic acid triethanolamine salt can theoretically adsorb to the exposed hydrophobic regions of the polystyrene plate, while its hydrophilic tail orients towards the aqueous phase. This creates a hydrated barrier that prevents the non-specific adsorption of subsequent assay reagents, such as antibodies and enzyme conjugates.

Potential Applications

  • Primary Blocking Agent: Use as the main component in a blocking buffer to saturate unbound sites on the microplate surface.

  • Wash Buffer Additive: Inclusion in wash buffers to help remove loosely bound, non-specific proteins and reduce background noise during wash steps.[6]

  • Reagent Stabilizer: Potential use as a stabilizing agent for antibody or antigen solutions, although this application requires empirical testing.

Data Presentation (Hypothetical)

The following tables represent expected outcomes from optimization experiments. They are for illustrative purposes only.

Table 1: Hypothetical Optimization of Isododecenylsuccinic Acid Triethanolamine Salt (IDSA-TEA) Concentration in a Blocking Buffer

Concentration (%)Signal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (S/N)
0.00 (No Blocker)1.8500.7502.47
0.011.8350.3505.24
0.051.8100.15012.07
0.10 1.795 0.095 18.89
0.251.7500.11015.91
0.501.6900.14511.66

OD = Optical Density. S/N = Signal / Background.

Table 2: Hypothetical Performance Comparison Against Standard Blocking Agents

Blocking AgentConcentrationSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (S/N)
1% BSA in PBS1% w/v1.8050.10517.19
0.1% Tween-20 in PBS0.1% v/v1.7500.12014.58
0.1% IDSA-TEA in PBS 0.1% w/v 1.795 0.095 18.89

BSA = Bovine Serum Albumin. PBS = Phosphate Buffered Saline.

Experimental Protocols (Hypothetical)

Protocol 1: Optimization of IDSA-TEA as a Primary Blocking Agent in a Direct ELISA

Objective: To determine the optimal concentration of IDSA-TEA for reducing non-specific binding in an ELISA.

Materials:

  • 96-well high-binding polystyrene microplate

  • Antigen of interest

  • Isododecenylsuccinic acid triethanolamine salt (IDSA-TEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Primary antibody-HRP conjugate specific to the antigen

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to 2 µg/mL in PBS. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate three times with 200 µL of PBS per well.

  • Blocking:

    • Prepare a series of blocking buffers by diluting IDSA-TEA in PBS to final concentrations of 0.01%, 0.05%, 0.1%, 0.25%, and 0.5% (w/v).

    • Include a "no blocker" control (PBS only).

    • Add 200 µL of the appropriate blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing: Discard the blocking solution. Wash the plate three times with 200 µL of PBS per well.

  • Antibody Incubation:

    • Dilute the primary antibody-HRP conjugate in PBS containing 0.1% IDSA-TEA (or the determined optimal concentration).

    • Add 100 µL to each well. For background wells, add only the dilution buffer.

    • Incubate for 1 hour at room temperature.

  • Washing: Discard the antibody solution. Wash the plate five times with 200 µL of PBS containing 0.05% Tween-20 per well.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance (Optical Density) at 450 nm using a microplate reader.

Visualizations

Hypothetical Mechanism of Action

Caption: Hypothetical mechanism of IDSA-TEA as a blocking agent.

ELISA Experimental Workflow

A 1. Antigen Coating (100 µL/well, O/N at 4°C) B 2. Wash Plate (3x with PBS) A->B C 3. Blocking Step (200 µL/well, 2h at RT) B->C D 4. Wash Plate (3x with PBS) C->D E 5. Antibody-HRP Incubation (100 µL/well, 1h at RT) D->E F 6. Wash Plate (5x with Wash Buffer) E->F G 7. TMB Substrate Addition (100 µL/well, 15-30 min) F->G H 8. Stop Reaction (50 µL Stop Solution) G->H I 9. Read Absorbance (450 nm) H->I

Caption: Workflow for ELISA protocol using IDSA-TEA.

References

The Multifaceted Role of Ethylhexylglycerin (Einecs 305-663-2) in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

A detailed overview of its applications as a preservative potentiator, deodorant active, and skin conditioning agent, complete with experimental protocols and mechanistic insights for researchers and formulation scientists.

Ethylhexylglycerin, identified by Einecs number 305-663-2 and CAS number 70445-33-9, is a globally approved, versatile ingredient in the cosmetic chemist's arsenal. Chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol, this glyceryl ether has carved a niche for itself as a multifunctional powerhouse, serving as a highly effective preservative booster, a gentle yet potent deodorant active, and a beneficial skin conditioning agent. Its rising popularity is largely attributed to the increasing demand for paraben-free and formaldehyde-free formulations, positioning Ethylhexylglycerin as a key component in modern cosmetic and personal care products.

Application Notes

Ethylhexylglycerin's utility in cosmetic science is threefold, addressing critical aspects of product formulation from preservation and odor control to enhancing the sensory experience and skin health benefits.

1. Preservative Potentiator:

One of the most well-documented applications of Ethylhexylglycerin is its role as a potentiating agent for traditional preservatives. It exhibits a synergistic relationship with preservatives like phenoxyethanol, allowing for the use of lower concentrations of these active ingredients while maintaining or even enhancing the antimicrobial efficacy of the formulation. This is particularly advantageous in creating milder products with a reduced potential for skin sensitization.

The primary mechanism behind this synergistic effect is the ability of Ethylhexylglycerin to disrupt the cell membrane integrity of microorganisms. This action weakens the microbial defenses, making them more susceptible to the lethal effects of the primary preservative. This allows for broad-spectrum protection against bacteria, yeast, and mold, which is essential for the safety and stability of cosmetic products.

2. Deodorant Active:

Ethylhexylglycerin is a highly effective deodorant agent due to its targeted antimicrobial action. It selectively inhibits the growth and proliferation of odor-causing gram-positive bacteria, such as certain species of Corynebacterium. These bacteria are responsible for the enzymatic breakdown of sweat components into volatile, malodorous compounds.

A key advantage of Ethylhexylglycerin in this application is its ability to control odor without significantly disrupting the natural, beneficial skin microbiome. Unlike broad-spectrum bactericides that can indiscriminately eliminate the skin's protective flora, Ethylhexylglycerin offers a more balanced approach to odor control.

3. Skin Conditioning Agent:

Beyond its antimicrobial functions, Ethylhexylglycerin contributes to the sensory profile and skin-feel of cosmetic formulations. It functions as both an emollient and a mild humectant. As an emollient, it helps to soften and smooth the skin's surface. Its humectant properties enable it to attract and retain moisture in the upper layers of the skin, contributing to improved skin hydration.

Furthermore, Ethylhexylglycerin is known to reduce the tackiness and greasiness of formulations, particularly those containing high levels of glycerin. This results in a more elegant and pleasant consumer experience.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Ethylhexylglycerin in its various applications.

Preservative Efficacy: Synergistic Effect with Phenoxyethanol against E. coli
Test Substance Log Reduction in CFU/ml after 30 minutes
0.675% Phenoxyethanol (PE)No significant reduction
0.075% Ethylhexylglycerin (EHG)No significant reduction
0.675% PE + 0.075% EHG> 5.0
CFU: Colony Forming Units
Antimicrobial Efficacy of Ethylhexylglycerin in an Emulsion
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5%
Escherichia coli1.5%
Pseudomonas aeruginosa1.5%
Candida albicans1.5%
Aspergillus niger1.5% (inhibition within 28 days)

Experimental Protocols

1. Protocol for Evaluating the Synergistic Preservative Efficacy of Ethylhexylglycerin with Phenoxyethanol

This protocol is based on the methodology described by Langsrud et al. (2016) to assess the bactericidal activity of Ethylhexylglycerin in combination with phenoxyethanol against Escherichia coli.

  • Materials:

    • Escherichia coli (e.g., ATCC 8739)

    • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

    • Phosphate-buffered saline (PBS)

    • Phenoxyethanol

    • Ethylhexylglycerin

    • Neutralizing solution (e.g., Dey-Engley neutralizing broth)

    • Sterile test tubes and petri dishes

    • Incubator (30-35°C)

    • Spectrophotometer

  • Methodology:

    • Culture Preparation: Inoculate E. coli in TSB and incubate at 30-35°C for 18-24 hours to achieve a stationary phase culture.

    • Inoculum Preparation: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁸ CFU/ml.

    • Test Solutions: Prepare the following solutions in sterile PBS:

      • Control: PBS only

      • Phenoxyethanol (PE): 0.675% (w/v)

      • Ethylhexylglycerin (EHG): 0.075% (w/v)

      • Combination: 0.675% PE + 0.075% EHG

    • Exposure: Add 100 µl of the bacterial inoculum to 9.9 ml of each test solution. Vortex briefly to mix.

    • Sampling and Neutralization: At specified time points (e.g., 0, 30, 60 minutes), withdraw an aliquot (e.g., 1 ml) from each test solution and transfer it to a neutralizing solution.

    • Enumeration: Perform serial dilutions of the neutralized samples in PBS and plate onto TSA plates.

    • Incubation and Counting: Incubate the plates at 30-35°C for 24-48 hours. Count the number of colonies to determine the CFU/ml.

    • Data Analysis: Calculate the log reduction in CFU/ml for each test solution compared to the initial inoculum count at time 0.

2. Protocol for a Preservative Efficacy Test (Challenge Test) of a Cosmetic Cream Containing Ethylhexylglycerin (Based on ISO 11930)

This protocol provides a general framework for conducting a challenge test on a cosmetic cream formulation.

  • Materials:

    • Cosmetic cream formulation with and without the preservative system (containing Ethylhexylglycerin).

    • Test microorganisms (as per ISO 11930):

      • Pseudomonas aeruginosa (e.g., ATCC 9027)

      • Staphylococcus aureus (e.g., ATCC 6538)

      • Escherichia coli (e.g., ATCC 8739)

      • Candida albicans (e.g., ATCC 10231)

      • Aspergillus brasiliensis (e.g., ATCC 16404)

    • Appropriate culture media (e.g., TSA for bacteria, Sabouraud Dextrose Agar for fungi).

    • Sterile containers for the product samples.

    • Incubator (20-25°C).

  • Methodology:

    • Product Preparation: Dispense a specific amount (e.g., 20g) of the cosmetic cream into sterile containers for each microorganism to be tested.

    • Inoculum Preparation: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/ml for bacteria and 1 x 10⁷ CFU/ml for fungi.

    • Inoculation: Inoculate each product sample with a small volume (not exceeding 1% of the product weight) of the respective microbial suspension to achieve an initial concentration of approximately 1 x 10⁶ CFU/g for bacteria and 1 x 10⁵ CFU/g for fungi. Mix thoroughly to ensure even distribution.

    • Incubation: Store the inoculated samples at a controlled temperature (20-25°C) in the dark for 28 days.

    • Sampling and Enumeration: At specified intervals (e.g., day 0, 7, 14, and 28), aseptically remove an aliquot (e.g., 1g) from each sample. Perform serial dilutions and plate onto the appropriate agar to determine the number of viable microorganisms.

    • Evaluation: Compare the microbial counts at each time point to the initial count. The preservative system is considered effective if the microbial population is reduced to and maintained at or below the levels specified in the acceptance criteria of the chosen standard (e.g., ISO 11930).

Visualizations

G Mechanism of Preservative Potentiation by Ethylhexylglycerin EHG Ethylhexylglycerin Disruption Membrane Disruption & Increased Permeability EHG->Disruption Impairs Integrity PE Phenoxyethanol PE->Disruption Enhanced Penetration Membrane Bacterial Cell Membrane Leakage Leakage of Cellular Constituents Disruption->Leakage Metabolism Disruption of Energy Metabolism Disruption->Metabolism DNA DNA Condensation Disruption->DNA Death Bacterial Cell Death Leakage->Death Metabolism->Death DNA->Death

Caption: Synergistic action of Ethylhexylglycerin and Phenoxyethanol.

G Deodorant Mechanism of Ethylhexylglycerin Sweat Sweat Components (Lipids, Proteins) Enzymes Bacterial Enzymes Sweat->Enzymes Bacteria Odor-Causing Bacteria (Gram-positive) Bacteria->Enzymes Produce EHG Ethylhexylglycerin EHG->Bacteria Inhibits Growth Microbiome Beneficial Skin Microbiome EHG->Microbiome No Significant Impact Malodor Volatile Malodorous Compounds Enzymes->Malodor Metabolize

Caption: Selective inhibition of odor-causing bacteria by Ethylhexylglycerin.

G Experimental Workflow: Preservative Challenge Test Start Start Prepare Prepare Cosmetic Product Samples Start->Prepare Inoculate Inoculate with Test Microorganisms Prepare->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Evaluate Evaluate Log Reduction vs. Acceptance Criteria Enumerate->Evaluate End End Evaluate->End

Caption: Workflow for a standard cosmetic preservative challenge test.

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific effects or optimal concentrations of Einecs 305-663-2 (Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2)) on cell viability. The following guide provides a general framework and best practices for determining the optimal concentration of a novel or uncharacterized compound in cell culture, based on established cell biology research principles.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions to assist in designing and executing experiments to determine the ideal concentration of a test compound for maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new compound?

A1: The initial step is to perform a dose-response experiment, also known as a concentration-response curve. This involves treating your cells with a wide range of concentrations of the compound to identify the concentrations that are non-toxic, sub-toxic, and cytotoxic. This preliminary screen will help in narrowing down the concentration range for further optimization.

Q2: How do I choose the initial concentration range for my dose-response experiment?

A2: For a completely uncharacterized compound, it is advisable to start with a broad, logarithmic range of concentrations (e.g., from nanomolar to millimolar). A typical starting range could be 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, and 1 mM. This wide range increases the likelihood of observing a biological effect.

Q3: What are the most common assays to assess cell viability?

A3: Commonly used cell viability assays include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells, which is an indicator of cytotoxicity.[1]

  • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.[1]

  • Real-Time Glo MT Cell Viability Assay: A luminescent assay that measures the number of viable cells in culture by quantifying the ATP present, which signals the presence of metabolically active cells.

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Edge effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental data.

  • Compound precipitation: At higher concentrations, your compound might precipitate out of the solution, leading to inconsistent effects. Visually inspect your culture plates for any signs of precipitation.

  • Incubator conditions: Fluctuations in temperature and CO2 levels can stress the cells and affect their response.[2]

Q5: How long should I expose the cells to the compound?

A5: The incubation time depends on the cell type and the expected mechanism of action of the compound. A common starting point is to assess cell viability at 24, 48, and 72 hours post-treatment. This allows for the observation of both acute and chronic effects.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect on cell viability even at high concentrations. 1. The compound is not biologically active in the tested cell line. 2. The compound is not soluble in the culture medium. 3. The incubation time is too short.1. Test the compound on a different, potentially more sensitive, cell line. 2. Check the solubility of the compound. Consider using a vehicle like DMSO (ensure the final concentration of the vehicle is non-toxic to the cells). 3. Extend the incubation period (e.g., up to 72 hours or longer).
All cells die, even at the lowest concentration. 1. The chosen concentration range is too high. 2. The compound is highly cytotoxic. 3. Contamination of the compound or culture medium.1. Perform a new dose-response experiment with a significantly lower concentration range (e.g., picomolar to nanomolar). 2. Re-evaluate the potential use of the compound if high cytotoxicity is inherent. 3. Ensure the sterility of your compound stock and culture reagents.
Inconsistent results in the MTT assay. 1. Uneven formazan crystal dissolution. 2. Interference from the compound with the MTT reagent. 3. Cell density is too high or too low.1. Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. 2. Run a control with the compound and MTT reagent in cell-free media to check for any direct reaction. 3. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.[2]
High background in LDH assay. 1. Serum in the culture medium contains LDH. 2. The compound lyses the cells rapidly.1. Use serum-free medium during the LDH assay or run a cell-free medium control to determine the background LDH level.[3] 2. Reduce the incubation time to capture earlier signs of membrane damage.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 50,000 cells per well).

  • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

  • At 24, 48, and 72 hours, perform a cell viability assay (e.g., MTT) to determine the cell growth curve.

  • The optimal seeding density is the one that results in cells being in the exponential growth phase at the time of the experiment.[2]

Protocol 2: Dose-Response Experiment using MTT Assay
  • Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium. It is common to use a vehicle like DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls and untreated controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation

Table 1: Example Dose-Response Data for Compound X on Cell Line Y after 48h Exposure

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.880.0670.4%
500.450.0536.0%
1000.150.0312.0%

Table 2: Troubleshooting Checklist for Cell Viability Assays

Checklist Item Status (Yes/No) Notes
Consistent cell seeding density
Use of appropriate controls (untreated, vehicle)
Compound solubility confirmed
No visual precipitation of the compound
Incubator conditions stable
Assay performed during exponential cell growth

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select and maintain cell line) seeding 2. Optimize Seeding Density cell_culture->seeding plate_cells 3. Plate Cells for Experiment seeding->plate_cells compound_prep 4. Prepare Compound Dilutions plate_cells->compound_prep treat_cells 5. Treat Cells with Compound compound_prep->treat_cells incubation 6. Incubate for 24, 48, 72h treat_cells->incubation viability_assay 7. Perform Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay read_results 8. Read Results (Spectrophotometer) viability_assay->read_results data_analysis 9. Analyze Data (Calculate % viability) read_results->data_analysis dose_response 10. Generate Dose-Response Curve data_analysis->dose_response determine_ic50 11. Determine IC50 dose_response->determine_ic50

Caption: Workflow for determining the optimal concentration of a test compound.

Troubleshooting_Logic start High Variability in Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes end Consistent Results start->end No check_edge Evaluate Edge Effects check_seeding->check_edge check_solubility Confirm Compound Solubility check_edge->check_solubility check_incubator Monitor Incubator Stability check_solubility->check_incubator check_incubator->end

Caption: A logical approach to troubleshooting high variability in cell viability assays.

References

Technical Support Center: Minimizing Interference of Triton X-100 (Einecs 305-663-2) in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the interference of Triton X-100 (Einecs 305-663-2) in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Triton X-100.[1][2] Triton X-100 is a non-ionic detergent commonly used in laboratories to lyse cells for protein or organelle extraction and to permeabilize the membranes of living cells.[3] It is considered a mild detergent that is non-denaturing, making it suitable for solubilizing proteins.[4]

Q2: How can Triton X-100 interfere with my colorimetric assay?

A2: Triton X-100 can interfere with colorimetric assays in several ways. It can cause high blank values, complex formation, and signal suppression.[5][6] In protein assays like the Bradford assay, detergents can interact with the dye and proteins, affecting the accuracy of the protein concentration measurement.[7][8] Specifically, Triton X-100 can lead to an overestimation of protein concentration in the Bradford assay.[9]

Q3: Which colorimetric assays are most affected by Triton X-100?

A3: Dye-based protein assays are particularly susceptible to interference from detergents.[10] The Bradford assay is known to be affected by Triton X-100.[7][9][11] The Lowry assay can also be impacted, though modifications to the protocol can help eliminate this interference.[12][13][14] The Bicinchoninic acid (BCA) assay is generally more resistant to interference from detergents like Triton X-100 compared to the Bradford assay.[7][8]

Q4: When should I consider removing Triton X-100 from my sample?

A4: Removal of Triton X-100 is often necessary before downstream applications such as mass spectrometry, chromatographic separation, and certain colorimetric and spectrophotometric assays where it is known to interfere.[5][6] If you are observing high background signals, non-linear standard curves, or results that are not reproducible in your colorimetric assays, you should consider removing the detergent.

Troubleshooting Guide

Problem 1: High background reading in my colorimetric assay.

  • Question: My blank and sample wells all show a high absorbance reading. Could Triton X-100 be the cause?

  • Answer: Yes, Triton X-100 can contribute to high background absorbance in spectrophotometric assays.[5][6] This is a common interference issue. To confirm this, you can run a blank buffer containing the same concentration of Triton X-100 as your samples. If the absorbance is high, Triton X-100 is likely the interfering substance.

Problem 2: My protein standard curve is not linear.

  • Question: I'm using a Bradford assay and my standard curve is not linear, especially at higher protein concentrations. Why is this happening?

  • Answer: Detergents like Triton X-100 can interfere with the binding of the Coomassie dye to proteins, which can affect the linearity of the standard curve.[7][8] At certain concentrations, the detergent micelles might sequester the dye or alter the protein's conformation, leading to a non-proportional color change. Consider diluting your sample to reduce the Triton X-100 concentration to below its critical micelle concentration (CMC) or use a detergent-compatible assay.[7]

Problem 3: Inconsistent or not reproducible results.

  • Question: I am getting variable results between replicate samples in my colorimetric assay. Could Triton X-100 be the culprit?

  • Answer: Yes, the presence of detergents can sometimes lead to variability in results. This can be due to incomplete mixing of the viscous detergent with the sample or assay reagents, or due to the formation of micelles of varying sizes. To improve reproducibility, ensure thorough mixing and consider removing the detergent prior to the assay.

Data Presentation: Comparison of Triton X-100 Removal Methods

The following table summarizes various methods for removing Triton X-100 from protein samples.

MethodPrincipleProtein Recovery (%)Detergent Removal Efficiency (%)AdvantagesDisadvantages
Detergent Removal Spin Columns/Resin Adsorption of detergent to a hydrophobic resin.87 - 95+>95Fast, efficient, and can process small sample volumes.[15]Can be costly for large numbers of samples.
Dialysis/Microdialysis Size-based separation of detergent monomers from larger protein molecules across a semi-permeable membrane.HighVariable, can be improved by adding chaotropic agents.[5][6]Gentle on proteins, can be used for buffer exchange simultaneously.Time-consuming, less effective for detergents with low CMCs like Triton X-100.[15]
Gel Filtration/Size Exclusion Chromatography Separation of molecules based on size. Larger proteins elute before smaller detergent micelles.HighModerateCan be used for buffer exchange.Can result in sample dilution. Less effective for detergents with low CMCs.[15]
Hydrophobic Interaction Chromatography (HIC) Proteins bind to a hydrophobic resin, and the detergent is washed away.VariableHighCan also be a protein purification step.Requires optimization of binding and elution conditions for each protein.
Protein Precipitation Proteins are precipitated out of solution, leaving the detergent behind in the supernatant.>95HighEffective for concentrating protein samples.Can denature proteins.[10]

Comparison of Triton X-100 and Its Alternatives

This table compares the properties of Triton X-100 with some common alternative detergents.

DetergentChemical TypeMolecular Weight (Da)Critical Micelle Concentration (CMC)Assay Compatibility Notes
Triton X-100 Non-ionic~6250.22 - 0.24 mM[4]Can interfere with Bradford and Lowry assays.[9][13] BCA assay is more tolerant.[7]
Tween-20 Non-ionic~12280.059 mMGenerally less interference than Triton X-100 in some assays. Difficult to remove by dialysis.[15]
n-Octyl-β-D-glucoside (OG) Non-ionic292.3720-25 mMHigh CMC makes it easier to remove by dialysis.
CHAPS Zwitterionic614.884-8 mMOften used in 2D electrophoresis. Can be removed by dialysis.[16]
Digitonin Non-ionic (steroidal glycoside)1229.31-Used for solubilizing membrane proteins while preserving their function.[16]

Experimental Protocols

Protocol 1: Triton X-100 Removal Using Detergent Removal Spin Columns

This protocol is a general guideline. Always refer to the manufacturer's instructions for specific spin columns.

  • Column Equilibration: Equilibrate the detergent removal spin column by adding the appropriate equilibration buffer and centrifuging according to the manufacturer's protocol. Discard the flow-through.

  • Sample Loading: Load your protein sample containing Triton X-100 onto the equilibrated column.

  • Incubation (if required): Some protocols may require a short incubation period to allow the detergent to bind to the resin.

  • Centrifugation: Centrifuge the column to collect the detergent-free protein sample in a clean collection tube.

  • Protein Quantification: Quantify the protein concentration in the eluate using a colorimetric assay.

Protocol 2: Microdialysis for Triton X-100 Removal

  • Sample Preparation: Place your protein sample into a microdialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.

  • Dialysis Setup: Place the dialysis cassette in a large beaker containing at least 1000-fold excess of dialysis buffer (without Triton X-100).

  • Stirring: Gently stir the dialysis buffer on a magnetic stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes to ensure efficient removal of the detergent. For detergents with low CMCs like Triton X-100, including a chaotropic agent in the dialysis buffer can improve removal efficiency.[5]

  • Sample Recovery: After the final buffer change, carefully remove the sample from the dialysis cassette.

Protocol 3: Protein Precipitation with Acetone

  • Chilling: Pre-chill acetone to -20°C.

  • Precipitation: Add 4 volumes of cold acetone to your protein sample.

  • Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing: Carefully decant the supernatant. Wash the protein pellet by adding cold acetone, vortexing briefly, and centrifuging again.

  • Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the protein difficult to resolubilize.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application.

Mandatory Visualizations

Interference_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution Implementation start Start: Inaccurate Colorimetric Assay Results problem Suspect Triton X-100 Interference (High background, non-linear curve, poor reproducibility) start->problem check_blank Run a blank with Triton X-100 problem->check_blank is_blank_high Is background high? check_blank->is_blank_high is_blank_high->problem No, investigate other causes check_assay Is a detergent-compatible assay available? (e.g., BCA for some applications) is_blank_high->check_assay Yes is_assay_available Use compatible assay? check_assay->is_assay_available use_compatible_assay Perform assay with detergent-compatible reagents is_assay_available->use_compatible_assay Yes remove_detergent Select a Triton X-100 removal method (Spin column, dialysis, precipitation) is_assay_available->remove_detergent No rerun_assay Re-run colorimetric assay use_compatible_assay->rerun_assay perform_removal Execute removal protocol remove_detergent->perform_removal perform_removal->rerun_assay end End: Accurate Assay Results rerun_assay->end

Caption: Workflow for troubleshooting Triton X-100 interference.

Interference_Mechanism cluster_assay Colorimetric Assay Components cluster_interference Interference by Triton X-100 cluster_reaction Assay Reaction & Outcome Protein Protein Binding Dye-Protein Binding Protein->Binding Dye Colorimetric Dye Dye->Binding Triton Triton X-100 Micelle Triton->Protein Alters protein conformation Triton->Binding Competes for binding sites Sequesters dye/protein Color_Change Color Development Binding->Color_Change Measurement Inaccurate Absorbance Reading Color_Change->Measurement

References

Technical Support Center: Removal of Isododecenylsuccinic Acid Triethanolamine Salt from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of isododecenylsuccinic acid triethanolamine salt from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is Isododecenylsuccinic acid triethanolamine salt and why is it difficult to remove?

Isododecenylsuccinic acid triethanolamine salt is an anionic surfactant. Its structure consists of a hydrophobic isododecenyl group and a hydrophilic succinic acid headgroup, with triethanolamine as the counter-ion. Like many detergents, it can form micelles and bind to proteins, particularly to hydrophobic regions.[1] The strength of this binding and the potential for micelle formation can make its removal challenging without denaturing or losing the protein of interest.

Q2: What are the most common methods for removing surfactants like Isododecenylsuccinic acid triethanolamine salt from protein samples?

Several methods can be employed to remove surfactants from protein samples. The most appropriate method depends on the properties of the protein, the concentration of the surfactant, and the downstream application.[2] Common techniques include:

  • Dialysis: Effective for detergents with a high critical micelle concentration (CMC).[3][4][5]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the removal of smaller surfactant monomers and micelles from larger proteins.[3][6]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective for removing anionic surfactants like isododecenylsuccinic acid triethanolamine salt.[3][7][8][9]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[10][11][12][13][14]

  • Reverse-Phase Chromatography (RPC): A powerful technique for separating proteins and removing detergents, though it can be denaturing.[15][16][17][18][19]

  • Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to separate proteins from soluble surfactants.[20]

  • Adsorption using hydrophobic beads: Polystyrene beads can be used to adsorb detergents from protein solutions.[21]

Q3: How do I choose the right removal method for my specific protein and experiment?

The selection of a suitable removal method is critical for maintaining the integrity and activity of your protein. The following decision tree can guide you through the selection process.

G Decision Tree for Surfactant Removal Method Selection start Start: Protein sample with Isododecenylsuccinic acid triethanolamine salt protein_stability Is the protein sensitive to denaturation? start->protein_stability downstream_app What is the downstream application? protein_stability->downstream_app Yes rpc Reverse-Phase Chromatography (RPC) protein_stability->rpc No adsorption Adsorption (Hydrophobic Beads) protein_stability->adsorption Yes surfactant_conc Is the surfactant concentration above its CMC? downstream_app->surfactant_conc Mass Spectrometry iex Ion-Exchange Chromatography (IEX) downstream_app->iex Functional Assay precipitation Precipitation (Acetone/TCA) downstream_app->precipitation SDS-PAGE dialysis Dialysis / SEC surfactant_conc->dialysis No hic Hydrophobic Interaction Chromatography (HIC) surfactant_conc->hic Yes

Caption: Decision tree for selecting a suitable surfactant removal method.

Troubleshooting Guides

Issue 1: Low protein recovery after surfactant removal.

Possible Cause Troubleshooting Step
Protein precipitation Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing agents like glycerol or arginine.
Non-specific binding to chromatography resin or beads Pre-treat the resin with a blocking agent (e.g., BSA, if compatible with downstream applications). Modify buffer composition to reduce non-specific interactions (e.g., adjust salt concentration).
Protein denaturation and aggregation Perform the procedure at a lower temperature (4°C). Use a gentler removal method like dialysis or size-exclusion chromatography.
Inappropriate molecular weight cut-off (MWCO) for dialysis Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein to prevent its loss.[5]

Issue 2: Incomplete removal of Isododecenylsuccinic acid triethanolamine salt.

Possible Cause Troubleshooting Step
Surfactant concentration above the Critical Micelle Concentration (CMC) Dilute the sample to below the CMC before removal by methods like dialysis. For chromatography, ensure the running buffer does not promote micelle formation.
Insufficient dialysis time or buffer exchange Increase the duration of dialysis and perform multiple buffer changes with a larger volume of buffer.[5]
Inefficient binding to chromatography resin Optimize the binding conditions for ion-exchange or hydrophobic interaction chromatography (e.g., pH, salt concentration).
Column overloading in chromatography Reduce the amount of sample loaded onto the column.

Issue 3: Protein is inactive after surfactant removal.

Possible Cause Troubleshooting Step
Denaturation during removal process Avoid harsh methods like precipitation with organic solvents or reverse-phase chromatography if protein activity is critical. Use milder techniques like dialysis, SEC, or HIC.
Removal of essential lipids or co-factors If the protein requires lipids for its function, consider reconstituting it into a lipid environment after detergent removal.
Incorrect buffer conditions post-removal Ensure the final buffer composition is optimal for protein stability and activity.

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size. Proteins will elute earlier than the smaller surfactant molecules.[3]

Workflow:

G cluster_0 SEC Workflow a Equilibrate SEC column with desired buffer b Load protein-surfactant sample onto the column a->b c Elute with buffer and collect fractions b->c d Monitor protein elution (e.g., A280) c->d e Pool protein-containing fractions d->e

Caption: Workflow for surfactant removal using Size-Exclusion Chromatography.

Methodology:

  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your protein from the surfactant micelles and monomers.

  • Equilibration: Equilibrate the column with at least two column volumes of a buffer suitable for your protein's stability.

  • Sample Loading: Apply the protein sample containing isododecenylsuccinic acid triethanolamine salt to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for protein content and residual surfactant. Pool the fractions containing the purified protein.

Protocol 2: Removal by Ion-Exchange Chromatography (IEX)

This method separates molecules based on their net charge. Since isododecenylsuccinic acid triethanolamine salt is anionic, an anion exchange column can be used to bind the surfactant while allowing a neutral or positively charged protein to flow through. Alternatively, a cation exchange column can bind a positively charged protein while the anionic surfactant flows through.[3][7][8][9]

Methodology (Anion Exchange - Flow-through mode for the protein):

  • Column Selection: Choose an anion exchange column.

  • Buffer Preparation: Prepare a low-ionic-strength binding buffer at a pH where your protein of interest has a neutral or net positive charge.

  • Equilibration: Equilibrate the column with the binding buffer.

  • Sample Loading: Load the protein sample onto the column. The protein should flow through, while the anionic surfactant binds to the resin.

  • Collection: Collect the flow-through containing your purified protein.

  • Wash: Wash the column with the binding buffer to elute any remaining unbound protein.

  • Elution (of bound surfactant): Regenerate the column by eluting the bound surfactant with a high-salt buffer.

Quantitative Data Summary (Example)

The following table provides an example of the expected efficiency of different surfactant removal methods. Actual results may vary depending on the specific protein and experimental conditions.

Method Protein Recovery (%) Surfactant Removal (%) Notes
Dialysis >90%80-95%Time-consuming; less effective for surfactants with low CMC.[2][3]
Size-Exclusion Chromatography >95%>98%Fast and efficient for separating molecules of different sizes.[3][6]
Ion-Exchange Chromatography 85-95%>99%Highly effective for charged surfactants.[3]
Hydrophobic Interaction Chromatography 80-90%>95%Can be very effective but may require optimization to prevent protein binding.
Precipitation 70-90%>99%Can lead to protein denaturation and aggregation.[20]

This technical support guide provides a starting point for addressing the challenges associated with the removal of isododecenylsuccinic acid triethanolamine salt from protein samples. Successful purification will likely require optimization of the chosen method for your specific protein of interest.

References

Technical Support Center: Addressing Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest: CAS 94944-85-1 (Butanedioic acid, isododecenyl-, compound with 2,2',2''-nitrilotris[ethanol] (1:2))

Disclaimer: Publicly available data on the specific cytotoxic effects of CAS 94944-85-1 is limited. This guide provides general protocols and troubleshooting advice for assessing the cytotoxicity of novel or poorly characterized chemical compounds in cell culture, using CAS 94944-85-1 as an illustrative example. The information presented is intended for research purposes only and should not be considered a substitute for a comprehensive safety and toxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of a new compound like CAS 94944-85-1?

A1: The initial step is to perform a dose-response and time-course experiment. This involves treating a selected cell line with a wide range of concentrations of the compound for different durations (e.g., 24, 48, and 72 hours). This will help determine the concentration range over which the compound exhibits cytotoxic effects and the time dependence of these effects. The results of this initial screen are crucial for designing more detailed mechanistic studies.

Q2: Which cell lines are recommended for initial cytotoxicity screening of an unknown compound?

A2: For a compound with unknown properties, it is advisable to use a panel of cell lines representing different tissue origins and characteristics. A common starting point includes easily cultured and well-characterized cell lines such as:

  • HeLa (human cervical cancer)

  • A549 (human lung carcinoma)

  • MCF-7 (human breast cancer)

  • HepG2 (human liver cancer)

  • NIH-3T3 (mouse embryonic fibroblast)

Including a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, can provide initial insights into the compound's selectivity for cancer cells.

Q3: What are the most common assays for measuring cytotoxicity?

A3: Several assays can be used to measure cytotoxicity, each with its own principle. It is recommended to use at least two assays that measure different cellular parameters to confirm the results. Common assays include:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes.

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.

Q4: My results show a significant decrease in cell viability. What are the next steps to understand the mechanism of cell death?

A4: Once cytotoxicity is confirmed, the next step is to investigate the mechanism of cell death. Key experiments include:

  • Apoptosis vs. Necrosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) to confirm the involvement of the apoptotic pathway.

  • Mitochondrial Membrane Potential (MMP) Assays: Assess changes in MMP using dyes like JC-1 or TMRE to determine if the mitochondrial apoptotic pathway is involved.

  • Reactive Oxygen Species (ROS) Measurement: Quantify the levels of intracellular ROS to see if oxidative stress plays a role in the observed cytotoxicity.

Troubleshooting Guide

Observed Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in a cytotoxicity assay. - Inconsistent cell seeding. - Pipetting errors during compound addition or reagent handling. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxic effect observed even at high concentrations. - Compound is not soluble in the culture medium. - The chosen cell line is resistant to the compound. - The incubation time is too short.- Check the solubility of the compound and consider using a vehicle like DMSO (at a final concentration of <0.5%). - Test the compound on a different, more sensitive cell line. - Extend the incubation period (e.g., up to 72 hours).
Vehicle control (e.g., DMSO) shows significant cytotoxicity. - The concentration of the vehicle is too high. - The cell line is particularly sensitive to the vehicle.- Reduce the final concentration of the vehicle (ideally to ≤0.1%). - Test alternative, less toxic solvents if possible.
Inconsistent results between different cytotoxicity assays. - The assays measure different cellular endpoints. For example, a compound might inhibit metabolic activity (affecting MTT assay) without causing immediate cell membrane damage (not detected by LDH assay).- This is not necessarily an error. The differing results can provide mechanistic insights. For example, a positive MTT result and a negative LDH result might suggest cytostatic effects rather than cytotoxic ones. It is important to interpret the results in the context of the assay's principle.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: Hypothetical IC50 values for CAS 94944-85-1 in various cell lines after 48 hours of treatment.

Cell LineTissue of OriginIC50 (µM)
A549Human Lung Carcinoma75.3
HeLaHuman Cervical Cancer58.1
MCF-7Human Breast Cancer92.5
HepG2Human Liver Cancer65.8
HDFHuman Dermal Fibroblast> 200

Experimental Protocols

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest

  • Complete culture medium

  • CAS 94944-85-1 (or compound of interest)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate and let it stand at room temperature in the dark for 2-4 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

General Workflow for Cytotoxicity Assessment

G A Select Cell Lines B Dose-Response & Time-Course (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Confirm Cytotoxicity (e.g., LDH Assay) C->D E Investigate Mechanism of Cell Death D->E F Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F G Caspase Activity Assay E->G H Mitochondrial Membrane Potential Assay E->H I ROS Measurement E->I F->E G->E H->E I->E

Caption: A general experimental workflow for assessing the cytotoxicity of a novel compound.

Simplified Apoptosis Signaling Pathway

G A Cytotoxic Compound B Cellular Stress A->B C Mitochondrial Pathway (Intrinsic) B->C D Death Receptor Pathway (Extrinsic) B->D E Bax/Bak Activation C->E G Caspase-8 Activation D->G F Cytochrome c Release E->F H Caspase-9 Activation F->H I Caspase-3 Activation (Executioner Caspase) G->I H->I J Apoptosis I->J

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

"Optimizing sonication parameters with Einecs 305-663-2 for cell disruption"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing sonication parameters for efficient cell disruption. Sonication is a widely used method that employs high-frequency sound waves to lyse cells and release intracellular contents.[1][2][3] The effectiveness of this technique is highly dependent on the careful optimization of various parameters to ensure maximal yield while preserving the integrity of the target molecules.[4]

It is important to note that the identifier "Einecs 305-663-2" did not correspond to a specific chemical substance directly involved in the sonication process for cell disruption based on available information. The guidance provided herein focuses on the general principles and optimization of the sonication technique itself.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing sonication for cell disruption?

A1: The primary parameters to optimize include:

  • Amplitude/Power: The intensity of the ultrasonic waves. Higher power can lead to more efficient lysis but also increases the risk of sample heating and degradation of sensitive proteins.[4]

  • Sonication Duration: The total time the sample is exposed to sonication. Longer durations increase cell lysis but also elevate temperature.[4]

  • Pulse Mode (On/Off Cycles): Using cycles of sonication followed by rest periods helps to dissipate heat and prevent overheating of the sample.[1]

  • Sample Volume and Concentration: The volume and concentration of the cell suspension can affect the efficiency of energy transfer.

  • Probe Size and Depth: The size of the sonicator probe should be appropriate for the sample volume, and its depth of immersion is critical for efficient energy delivery and to avoid foaming.[1]

  • Buffer Composition: The type and concentration of detergents and salts in the lysis buffer can influence sonication efficiency.

Q2: How can I prevent my sample from overheating during sonication?

A2: Overheating is a major concern as it can lead to protein denaturation and degradation. To mitigate this:

  • Work on Ice: Always keep your sample in an ice bath before, during, and after sonication.[1]

  • Use Pulse Mode: Employ short bursts of sonication (e.g., 10-30 seconds) followed by cooling periods (e.g., 30-60 seconds).[1]

  • Optimize Power Settings: Use the lowest power setting that achieves effective lysis to minimize heat generation.

  • Monitor Temperature: If possible, use a temperature probe to monitor the sample temperature and ensure it stays within an acceptable range (typically below 10°C).

Q3: What is the ideal sonication time for my cells?

A3: The optimal sonication time varies depending on the cell type (e.g., bacterial, mammalian, yeast), cell wall rigidity, and the desired degree of lysis. It is crucial to perform a time-course experiment to determine the minimal sonication time required to achieve the desired outcome. Over-sonication can be more detrimental than under-sonication as it can damage the target molecules.

Q4: How do I know if my cell lysis is successful?

A4: Several methods can be used to assess the extent of cell disruption:

  • Microscopy: Visually inspect a small aliquot of the sonicated sample under a microscope to observe the percentage of lysed cells.

  • Protein Assay: Measure the total protein concentration in the supernatant after centrifugation. An increase in protein concentration compared to the unsonicated control indicates cell lysis.

  • Enzyme Activity Assays: If a specific intracellular enzyme is being studied, its activity can be measured in the lysate.

  • Viscosity: A decrease in the viscosity of the sample, particularly for bacterial lysates, can indicate the shearing of DNA and successful cell disruption.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Protein Yield Insufficient sonication (time or power).Increase sonication time or amplitude incrementally. Perform a time-course optimization.
Foaming of the sample.Ensure the sonicator probe is properly submerged. Reduce the power setting.
Sample volume too large for the probe.Use a larger probe or process the sample in smaller batches.[1]
Protein Degradation Sample overheating.Keep the sample on ice at all times.[1] Use pulse mode with longer off cycles.[1] Reduce sonication power.
Protease activity.Add protease inhibitors to the lysis buffer.
Excessive Foaming Probe not submerged deeply enough.Adjust the probe depth to be approximately one-third to one-half of the sample depth.
Power setting is too high.Decrease the sonicator amplitude.
Inconsistent Results Variations in sample volume or concentration.Ensure consistent sample preparation.
Inconsistent probe placement.Mark the tube to ensure the probe is placed at the same depth for each sample.
Probe is dirty or damaged.Clean the probe thoroughly between samples. Inspect the probe for any signs of wear or damage.

Experimental Protocol: Optimizing Sonication for E. coli Lysis

This protocol provides a general framework for optimizing sonication parameters for the lysis of E. coli cells to extract soluble proteins.

Materials:

  • E. coli cell pellet

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0, supplemented with protease inhibitors)

  • Sonicator with a microtip probe

  • Microcentrifuge tubes

  • Ice bath

  • Microscope

  • Protein assay reagent (e.g., Bradford or BCA)

Methodology:

  • Sample Preparation:

    • Resuspend the E. coli cell pellet in ice-cold lysis buffer. A common starting point is 1 mL of buffer per 100-200 mg of wet cell paste.

    • Keep the cell suspension on ice at all times.

  • Sonication Time-Course Optimization:

    • Aliquot the cell suspension into several microcentrifuge tubes (e.g., 500 µL per tube).

    • Set the sonicator to a moderate power setting (e.g., 30-40% amplitude).

    • Use a pulse mode of 10 seconds "on" and 30 seconds "off".

    • Sonicate the aliquots for different total "on" times (e.g., 30s, 60s, 90s, 120s, 150s). Ensure the tube is kept in an ice bath throughout the process.

    • Take a small sample (e.g., 10 µL) from each time point for microscopic analysis.

    • After sonication, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Analysis of Lysis Efficiency:

    • Carefully collect the supernatant (clarified lysate).

    • Visually inspect the cell pellets; a smaller pellet indicates more efficient lysis.

    • Examine the aliquots taken for microscopy to estimate the percentage of lysed cells at each time point.

    • Measure the protein concentration in each supernatant using a standard protein assay.

  • Data Interpretation and Parameter Selection:

    • Create a table summarizing the total sonication time, percentage of lysed cells (from microscopy), and protein concentration.

    • Plot the protein concentration as a function of sonication time.

    • Select the shortest sonication time that results in a plateau of protein release, indicating that maximum lysis has been achieved without excessive heating.

Quantitative Data Summary (Example)

Total Sonication "On" Time (seconds)Estimated Cell Lysis (%) (Microscopy)Protein Concentration (mg/mL)
0 (Control)00.5
30502.1
60753.5
90904.2
120>954.3
150>954.1 (potential decrease due to degradation)

Visualizations

Sonication_Workflow cluster_prep Sample Preparation cluster_sonication Sonication Optimization cluster_analysis Analysis cluster_decision Parameter Selection start Start: Cell Pellet resuspend Resuspend in Ice-Cold Lysis Buffer start->resuspend aliquot Aliquot Samples resuspend->aliquot sonicate Sonicate at Varied 'On' Times (Pulse Mode) aliquot->sonicate centrifuge Centrifuge to Pellet Debris sonicate->centrifuge microscopy Microscopy (Assess Lysis) sonicate->microscopy supernatant Collect Supernatant centrifuge->supernatant protein_assay Protein Assay (Quantify Yield) supernatant->protein_assay interpret Interpret Data microscopy->interpret protein_assay->interpret optimal Select Optimal Sonication Time interpret->optimal

Caption: Experimental workflow for optimizing sonication parameters.

Troubleshooting_Logic cluster_low_yield Low Protein Yield cluster_degradation Protein Degradation cluster_inconsistent Inconsistent Results start Problem Encountered check_sonication Check Sonication Time/Power start->check_sonication Low Yield check_temp Monitor Temperature start->check_temp Degradation check_prep Standardize Sample Prep start->check_prep Inconsistency check_foaming Check for Foaming check_sonication->check_foaming check_volume Check Sample Volume check_foaming->check_volume check_protease Add Protease Inhibitors check_temp->check_protease check_probe Consistent Probe Placement check_prep->check_probe

Caption: Troubleshooting logic for common sonication issues.

References

Technical Support Center: Refining Purification Methods for Einecs 305-663-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (Einecs 305-663-2) .

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if I see low purity of this compound after purification?

A1: Before delving into complex troubleshooting, always start with the fundamentals:

  • Raw Material Integrity: Verify the certificate of analysis for your starting material. Inconsistencies in the raw material can significantly impact purification outcomes.[1]

  • Solvent and Buffer Preparation: Ensure all solvents and buffers are correctly prepared, and the pH is accurately measured. Use high-purity reagents to avoid introducing contaminants.

  • System Cleanliness: Confirm that your purification system (e.g., chromatography column, glassware) is thoroughly cleaned and free from residues of previous experiments.

Q2: My recovery of this compound is consistently low. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Inappropriate Method: The chosen purification technique may not be optimal for this specific compound. Consider if the polarity, solubility, or other chemical properties of this compound are compatible with the selected method.

  • Adsorption to Surfaces: The compound might be adsorbing to glassware, tubing, or the stationary phase of your chromatography column. Consider passivation of surfaces or adding a competitive binding agent to your mobile phase.

  • Degradation: The compound may be unstable under the purification conditions (e.g., pH, temperature, exposure to air or light).[1] Assess the stability of this compound under your experimental parameters.

Q3: I am observing batch-to-batch variability in my purification results. How can I improve consistency?

A3: Batch-to-batch variability is a common challenge. To improve consistency:

  • Standardize Procedures: Implement and strictly follow Standard Operating Procedures (SOPs) for all steps of the purification process.[1]

  • Raw Material Qualification: Qualify new batches of raw materials to ensure they meet the required specifications before use in purification.[1]

  • Equipment Calibration: Regularly calibrate all equipment, including balances, pH meters, and pump flow rates, to ensure accurate and reproducible operation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem: Poor Peak Shape in Liquid Chromatography
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Modify the mobile phase by adding a competitor (e.g., a small amount of triethylamine for basic compounds) or changing the pH.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse or void.Repack or replace the column.
Split Peaks Clogged frit or partially blocked flow path at the column inlet.Filter all samples and mobile phases.[2] Reverse flush the column at a low flow rate. If the problem persists, replace the inlet frit or the column.
Channeling in the column bed.Repack the column.
Problem: Inconsistent Elution Times
Symptom Possible Cause Suggested Solution
Shifting Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure adequate mixing if using a gradient.
Temperature variations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has reached the end of its lifespan.

Experimental Protocols

Protocol: Preparative Liquid Chromatography for Purification of this compound

1. Objective: To purify this compound from a crude reaction mixture.

2. Materials:

  • Crude this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Preparative C18 column

  • Preparative HPLC system

3. Method:

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Column: Preparative C18, 10 µm, 250 x 21.2 mm

    • Flow Rate: 20 mL/min

    • Detection: UV at 220 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Presentation

Table 1: Summary of Purification Batches
Batch ID Starting Material (g) Purified Product (g) Yield (%) Purity (%)
BATCH-00110.27.876.598.2
BATCH-00210.58.177.198.5
BATCH-0039.87.576.597.9
Table 2: Impurity Profile Before and After Purification
Impurity ID Concentration in Crude (%) Concentration in Purified Product (%)
IMP-012.5< 0.1
IMP-021.8< 0.1
IMP-033.10.2

Visualizations

TroubleshootingWorkflow Start Purification Issue Identified CheckBasics Check Raw Materials, Solvents & System Cleanliness Start->CheckBasics ProblemResolved1 Problem Resolved CheckBasics->ProblemResolved1 Issue Found & Fixed AnalyzeData Analyze Purification Data (Chromatograms, Yield, Purity) CheckBasics->AnalyzeData No Obvious Issues LowYield Low Yield? AnalyzeData->LowYield LowPurity Low Purity? AnalyzeData->LowPurity Inconsistent Inconsistent Results? AnalyzeData->Inconsistent CheckStability Investigate Compound Stability & Adsorption LowYield->CheckStability Yes OptimizeMethod Optimize Purification Method (e.g., Gradient, Stationary Phase) LowPurity->OptimizeMethod Yes Standardize Standardize SOPs & Material Qualification Inconsistent->Standardize Yes ProblemResolved2 Problem Resolved OptimizeMethod->ProblemResolved2 CheckStability->ProblemResolved2 Standardize->ProblemResolved2

Caption: A logical workflow for troubleshooting common purification issues.

PurificationProcess Crude Crude this compound Dissolve Dissolve & Filter Sample Crude->Dissolve Inject Inject onto Chromatography Column Dissolve->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure this compound Evaporate->Pure

References

Validation & Comparative

A Comparative Guide to Protein Solubilization: Isododecenylsuccinic Acid Triethanolamine Salt vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The request for a direct, data-driven comparison between Isododecenylsuccinic acid triethanolamine salt and Sodium Dodecyl Sulfate (SDS) for protein solubilization has been undertaken with a thorough review of currently available scientific literature and commercial documentation. Our findings indicate that while SDS is a well-characterized and extensively documented surfactant for protein solubilization, there is a significant lack of published data on the use of Isododecenylsuccinic acid triethanolamine salt for this application.

This guide will therefore provide a comprehensive overview of the efficacy and mechanisms of SDS in protein solubilization, supported by established experimental protocols. For Isododecenylsuccinic acid triethanolamine salt, we will present the available chemical information and its current applications, while clearly stating the absence of data regarding its use in protein research.

Sodium Dodecyl Sulfate (SDS): The Gold Standard in Protein Solubilization

Sodium Dodecyl Sulfate (SDS) is a powerful anionic detergent renowned for its exceptional ability to solubilize a wide range of proteins, including those that are highly hydrophobic or aggregated[1][2]. Its efficacy stems from its amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a negatively charged sulfate headgroup[3]. This structure allows SDS to disrupt non-covalent interactions within and between proteins, as well as interactions with lipids in cell membranes[4][5].

Efficacy and Mechanism of Action

SDS is highly effective in cell lysis and the solubilization of proteins, including membrane proteins[4][6][7]. The mechanism of SDS-induced protein solubilization and denaturation is a multi-step process. At low concentrations, SDS monomers bind to hydrophobic regions of the protein, initiating the unfolding of its tertiary structure. As the concentration of SDS increases above its critical micelle concentration (CMC), the detergent molecules form micelles that encapsulate the unfolded polypeptide chains, effectively coating the protein with a negative charge[4][8]. This process masks the intrinsic charge of the protein and imparts a uniform negative charge-to-mass ratio, which is the basis for its use in SDS-polyacrylamide gel electrophoresis (SDS-PAGE)[3][4].

While highly effective, a key consideration when using SDS is its denaturing effect on proteins, which typically leads to a loss of biological activity[4][8]. Therefore, its use is ideal for applications where protein denaturation is desired or acceptable, such as in proteomics for total protein analysis[4][9][10].

Quantitative Data Summary for SDS in Protein Solubilization
ParameterTypical Values/ObservationsReferences
Working Concentration 0.1% - 4% (w/v) for initial solubilization, often diluted to <0.1% for downstream enzymatic digestion.[6]
Purity of Solubilized Protein High, as SDS effectively disrupts protein aggregates and complexes.[1][2]
Compatibility with Downstream Applications Interferes with mass spectrometry and some immunoassays. Requires removal steps.[6][9][10]
Effect on Protein Structure Strong denaturant; disrupts tertiary and secondary structures.[4][8]
Solubilization of Membrane Proteins Highly effective.[2][6]

Experimental Protocol: Protein Solubilization using SDS

This protocol provides a general workflow for the solubilization of proteins from cultured cells using an SDS-based lysis buffer.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) SDS, 1 mM EDTA.

  • Protease and phosphatase inhibitor cocktails.

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • Cell scraper.

  • Microcentrifuge tubes.

  • Sonicator or 25-gauge needle and syringe.

  • Centrifuge.

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: To ensure complete lysis and shear cellular DNA, sonicate the lysate on ice or pass it through a 25-gauge needle several times.

  • Incubation: Incubate the lysate on ice for 30 minutes to facilitate protein solubilization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Protein Quantification: Transfer the supernatant containing the solubilized proteins to a new tube. Determine the protein concentration using a protein assay compatible with SDS (e.g., BCA assay with appropriate controls).

  • Sample Preparation for Downstream Analysis: For applications like SDS-PAGE, add Laemmli sample buffer and heat at 95°C for 5 minutes. For applications sensitive to SDS, the detergent must be removed using methods such as acetone precipitation or specialized detergent removal columns[9][10].

Visualizing the Workflow and Mechanism

experimental_workflow cluster_cell_culture Cell Culture cluster_lysis Lysis & Solubilization cluster_separation Separation cluster_analysis Downstream Analysis A Cultured Cells B Add SDS Lysis Buffer A->B Wash with PBS C Homogenize (Sonicate/Syringe) B->C D Incubate C->D E Centrifuge D->E F Collect Supernatant (Solubilized Proteins) E->F G Pellet (Insoluble Debris) E->G H Protein Quantification F->H I SDS-PAGE, Western Blot, etc. H->I

Figure 1. Experimental workflow for protein solubilization using an SDS-based lysis buffer.

sds_mechanism cluster_protein Native Protein cluster_sds SDS Interaction cluster_complex Solubilized & Denatured Protein P Folded Protein (Hydrophobic Core) DP Unfolded Polypeptide P->DP SDS binds to hydrophobic regions S SO4- Hydrophobic Tail S->P M SDS Micelle M->DP SC SDS-Protein Complex (Uniform Negative Charge) DP->SC Encapsulation in SDS micelles

Figure 2. Mechanism of protein denaturation and solubilization by SDS.

Isododecenylsuccinic Acid Triethanolamine Salt: An Overview

Information on Isododecenylsuccinic acid triethanolamine salt is primarily available from chemical suppliers and in the context of the cosmetics industry. It is identified by the CAS Number 64396-12-9. Structurally, it is the triethanolamine salt of dodecenylsuccinic acid.

Based on its chemical structure, it is classified as a surfactant. The dodecenylsuccinic acid moiety provides a hydrophobic tail, while the triethanolamine salt forms a hydrophilic headgroup. This amphipathic nature is a prerequisite for surfactant activity.

Current Applications

The available information indicates that Isododecenylsuccinic acid triethanolamine salt and similar compounds are used in formulations for cosmetics and cleaning products. Their functions in these contexts are likely as emulsifiers, foaming agents, or cleansing agents.

Efficacy in Protein Solubilization: The Knowledge Gap

Crucially, there is no scientific literature or technical data available to support the use of Isododecenylsuccinic acid triethanolamine salt for protein solubilization in a research or biopharmaceutical context. Consequently, no quantitative data on its efficacy, optimal working concentrations, effects on protein structure, or compatibility with downstream biological assays can be provided.

Conclusion: A Tale of Two Surfactants

In the realm of protein solubilization for research and development, Sodium Dodecyl Sulfate (SDS) remains a dominant and well-understood tool. Its powerful denaturing and solubilizing properties are leveraged in numerous applications where the primary goal is the complete disruption of cellular structures and the solubilization of total protein content.

Isododecenylsuccinic acid triethanolamine salt, while being a surfactant with applications in other industries, is an unknown entity in the field of protein biochemistry. Without experimental data, a direct comparison of its efficacy against SDS is not feasible. Researchers requiring robust and reproducible protein solubilization, particularly for applications like SDS-PAGE and proteomics, should continue to rely on well-validated detergents such as SDS. Future studies may explore the potential of novel surfactants like Isododecenylsuccinic acid triethanolamine salt in biological applications, but at present, it remains outside the established toolkit for protein researchers.

References

Navigating the Nanoscale: A Comparative Guide to a Novel Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. While novel materials are constantly being explored, a thorough validation against established platforms is crucial for assessing their potential. This guide provides a comparative analysis of a hypothetical new drug delivery system, termed Hypothetical Drug Delivery System X (HDDS-X), with two clinically relevant nanocarriers: Liposomes and Polymeric Micelles.

Disclaimer: Initial searches for a drug delivery system utilizing CAS 94944-85-1, identified as Isododecenylsuccinic acid, compound with 2,2',2''-nitrilotriethanol (1:2), yielded no publicly available scientific literature or experimental data in this context. Therefore, this guide uses a hypothetical system, HDDS-X, to illustrate the validation and comparison process. The data presented for HDDS-X is conceptual and intended for illustrative purposes.

Performance Characteristics: A Quantitative Comparison

The efficacy of a drug delivery system is determined by a range of physicochemical and biological parameters. The following table summarizes key performance indicators for HDDS-X in comparison to Liposomes and Polymeric Micelles.

ParameterHypothetical Drug Delivery System X (HDDS-X)LiposomesPolymeric Micelles
Particle Size (nm) 80 - 12050 - 200[1]10 - 100[2][3]
Drug Loading Capacity (%) 15 - 255 - 20[4]10 - 30[5][6]
Encapsulation Efficiency (%) > 9050 - 95+[7][8]60 - 95[9]
In Vitro Drug Release (at 48h) ~ 60% (pH 5.5)20 - 80% (pH dependent)[10]40 - 90% (stimuli-responsive)[6]
Zeta Potential (mV) -25 to -35-30 to +30-10 to +10
Biocompatibility High (assumed)High (FDA-approved formulations exist)[11]High (various biocompatible polymers used)[5][6]

Experimental Protocols: Methodologies for Validation

Reproducible and well-documented experimental protocols are fundamental to the validation of any new drug delivery platform. Below are detailed methodologies for the fabrication and characterization of the compared systems.

Fabrication Protocols

1. Hypothetical Drug Delivery System X (HDDS-X) Fabrication (Conceptual)

  • Method: Self-assembly via solvent displacement.

  • Procedure:

    • The proprietary amphiphilic components of HDDS-X are dissolved in a water-miscible organic solvent (e.g., ethanol, acetone).

    • The hydrophobic drug is co-dissolved in this organic phase.

    • This organic solution is then injected dropwise into an aqueous buffer under constant stirring.

    • The change in solvent polarity induces the self-assembly of the amphiphilic components into core-shell nanostructures, encapsulating the drug.

    • The organic solvent is removed by dialysis or evaporation under reduced pressure.

    • The resulting nanoparticle suspension is filtered through a 0.22 µm filter to remove any aggregates.

2. Liposome Preparation: Thin-Film Hydration Method [12][13][14]

  • Method: A common and versatile technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

  • Procedure:

    • Lipids (e.g., phospholipids and cholesterol) are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture.[13]

    • The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[12][13]

    • The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

    • The film is hydrated with an aqueous buffer (which can contain a hydrophilic drug) by gentle agitation at a temperature above the lipid phase transition temperature.[14]

    • The resulting suspension of MLVs can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes.[12][15]

3. Polymeric Micelle Preparation: Dialysis Method [2][16]

  • Method: A widely used technique for the self-assembly of amphiphilic block copolymers into micelles.

  • Procedure:

    • The amphiphilic block copolymer and the hydrophobic drug are dissolved in a common water-miscible organic solvent in which both components are soluble (e.g., dimethylformamide, dimethyl sulfoxide).[2]

    • This solution is then placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a large volume of an aqueous buffer.

    • The organic solvent gradually diffuses out of the dialysis bag, leading to a decrease in its concentration within the bag.

    • This change in solvent composition triggers the self-assembly of the block copolymers into micelles, with the hydrophobic drug partitioned into the core.

    • The dialysis is continued for a sufficient period to ensure complete removal of the organic solvent.[2]

Characterization Protocols

1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • The nanoparticle suspension (HDDS-X, liposomes, or polymeric micelles) is diluted with an appropriate aqueous buffer to an optimal concentration for measurement.

    • The diluted sample is placed in a disposable cuvette.

    • DLS is used to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles.[4][7]

    • ELS is employed to determine the zeta potential, which provides an indication of the surface charge and colloidal stability of the nanoparticles.[4][7]

2. Encapsulation Efficiency and Drug Loading Capacity Determination

  • Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • A known amount of the drug-loaded nanoparticle formulation is taken.

    • The free, unencapsulated drug is separated from the nanoparticles using techniques such as centrifugation, size exclusion chromatography, or dialysis.[7]

    • The amount of free drug in the supernatant or dialysate is quantified using a pre-validated UV-Vis or HPLC method.

    • The nanoparticles are lysed using a suitable solvent to release the encapsulated drug, and the total amount of drug is quantified.

    • Encapsulation Efficiency (%) is calculated as: ((Total Drug - Free Drug) / Total Drug) * 100.

    • Drug Loading Capacity (%) is calculated as: (Weight of Encapsulated Drug / Total Weight of Nanoparticles) * 100.

Cellular Uptake and Intracellular Trafficking

The mechanism by which a drug delivery system enters a cell and releases its payload is critical to its therapeutic efficacy. The diagrams below illustrate the primary cellular uptake pathways for liposomes and polymeric micelles.

Cellular_Uptake_of_Liposomes cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Liposome Liposome Clathrin-mediated Clathrin-mediated Endocytosis Liposome->Clathrin-mediated Caveolae-mediated Caveolae-mediated Endocytosis Liposome->Caveolae-mediated Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Fusion Membrane Fusion Liposome->Fusion Cell_Membrane Endosome Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release Fusion->Cytosol

Caption: Cellular uptake mechanisms of liposomes.[17][18][19][20][21]

Cellular_Uptake_of_Polymeric_Micelles cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Polymeric_Micelle Polymeric Micelle Clathrin-mediated Clathrin-mediated Endocytosis Polymeric_Micelle->Clathrin-mediated Caveolae-mediated Caveolae-mediated Endocytosis Polymeric_Micelle->Caveolae-mediated Direct_Fusion Direct Membrane Interaction/Fusion Polymeric_Micelle->Direct_Fusion Cell_Membrane Endosome Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release Direct_Fusion->Cytosol

Caption: Cellular uptake mechanisms of polymeric micelles.[22][23][24][25]

Experimental Workflow for Comparative Analysis

A logical and systematic workflow is essential for the head-to-head comparison of different drug delivery systems.

Experimental_Workflow cluster_formulation Formulation & Fabrication cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment HDDS_X HDDS-X Fabrication Size_Zeta Particle Size & Zeta Potential (DLS, ELS) HDDS_X->Size_Zeta Liposomes Liposome Fabrication Liposomes->Size_Zeta Polymeric_Micelles Polymeric Micelle Fabrication Polymeric_Micelles->Size_Zeta Morphology Morphology (TEM, SEM) Size_Zeta->Morphology Drug_Loading Drug Loading & Encapsulation (HPLC, UV-Vis) Morphology->Drug_Loading Stability Stability Studies Drug_Loading->Stability Release_Kinetics Drug Release Kinetics Stability->Release_Kinetics Cell_Uptake Cellular Uptake Studies Release_Kinetics->Cell_Uptake Cytotoxicity Cytotoxicity Assays Cell_Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics (PK) Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: A generalized experimental workflow for validation.

References

"Comparative analysis of surfactants for nanoparticle stabilization"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nanoparticles in suspension is a critical factor for their successful application in fields ranging from drug delivery to catalysis. Surfactants play a pivotal role in preventing nanoparticle aggregation and ensuring a consistent dispersion. This guide provides a comparative analysis of different classes of surfactants used for nanoparticle stabilization, supported by experimental data and detailed protocols to aid in the selection of the most appropriate stabilizing agent for your research needs.

Understanding Surfactant-Based Stabilization

Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] When introduced into a nanoparticle suspension, the hydrophobic tails adsorb onto the nanoparticle surface, while the hydrophilic heads extend into the surrounding medium. This creates a protective layer that prevents nanoparticles from aggregating through two primary mechanisms:

  • Electrostatic Stabilization: Ionic surfactants (anionic and cationic) impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from approaching each other and agglomerating. A zeta potential value greater than +20 mV or less than -20 mV is generally considered to indicate a stable dispersion.[1]

  • Steric Stabilization: Non-ionic surfactants create a dense hydrophilic layer on the nanoparticle surface. This layer physically hinders the close approach of other nanoparticles, preventing aggregation.

Performance Comparison of Surfactant Classes

The choice of surfactant significantly impacts the physicochemical properties of the nanoparticle dispersion, including particle size, polydispersity index (PDI), and zeta potential. The following table summarizes experimental data comparing the performance of anionic, cationic, and non-ionic surfactants in stabilizing different types of nanoparticles.

Nanoparticle TypeSurfactant TypeSurfactant ExampleConcentrationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Alumina (Al₂O₃) AnionicSodium Dodecyl Sulfate (SDS)3750 ppm1500.25-45[2]
AnionicSodium Lauryl Sulfate (SLS)4250 ppm1600.28-42[2]
CationicCetyltrimethylammonium Bromide (CTAB)N/AN/AN/AN/A[2]
Non-ionicPolyvinylpyrrolidone (PVP)N/AIneffective StabilizationN/AN/A[2]
BiosurfactantRhamnolipids (RHL)550 ppm1800.35-35[2]
Silver (Ag) AnionicLinear Alkylbenzene Sulfonate (LAS)>1 dayStableN/A< -20[3]
CationicDodecyltrimethylammonium Chloride (DTAC)≤1 mMAgglomeratedN/A~0[3]
CationicDodecyltrimethylammonium Chloride (DTAC)>1 mMStableN/A> +20[3]
Non-ionicBerol> CMCAgglomeratedN/A~0[3]
Gold (Au) CationicCetyltrimethylammonium Bromide (CTAB)10 mMUniformN/AN/A[4]
Non-ionicTriton X-100 (TX-100)10 mMUniformN/AN/A[4]
AnionicSodium Dodecyl Sulfate (SDS)10 mMUniformN/AN/A[4]

N/A: Data not available in the cited source. CMC: Critical Micelle Concentration

Key Experimental Protocols

Accurate and reproducible data are essential for comparing the efficacy of different surfactants. Below are detailed methodologies for key experiments in nanoparticle stabilization.

General Protocol for Nanoparticle Synthesis and Surfactant Stabilization

This protocol provides a general framework for the synthesis of nanoparticles followed by stabilization with various surfactants. Specific parameters will need to be optimized based on the nanoparticle and surfactant being used.

  • Nanoparticle Synthesis: Synthesize the desired nanoparticles using a suitable method (e.g., chemical reduction for metallic nanoparticles, emulsion polymerization for polymeric nanoparticles). For instance, gold nanoparticles can be synthesized by the reduction of HAuCl₄ with a reducing agent like sodium borohydride.[5]

  • Surfactant Solution Preparation: Prepare stock solutions of the different surfactants (e.g., SDS, CTAB, Tween 20) at a desired concentration (e.g., 10 mM) in deionized water.

  • Stabilization: Immediately following synthesis, add the surfactant solution to the nanoparticle colloid with vigorous stirring. The surfactant molecules will adsorb onto the nanoparticle surface, providing stability. The amount of surfactant to be added should be optimized for each system.

  • Purification: Remove excess reactants and unbound surfactant from the stabilized nanoparticle suspension through methods such as centrifugation and redispersion in deionized water. Repeat this process multiple times to ensure a clean dispersion.

Protocol for Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a key technique for characterizing the size distribution and surface charge of nanoparticles in a suspension.

  • Sample Preparation:

    • Dilute the purified nanoparticle suspension with deionized water or a suitable buffer to a concentration that is appropriate for DLS measurements (typically in the range of 0.001% to 1% by volume). The solution should be clear or slightly hazy.[6]

    • For zeta potential measurements, it is recommended to prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate readings.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Carefully transfer the filtered sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • For particle size measurement, the instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • For zeta potential measurement, an electric field is applied, and the instrument measures the velocity of the charged nanoparticles.

  • Data Analysis:

    • The instrument's software will analyze the collected data to provide the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

    • The PDI value indicates the breadth of the particle size distribution, with values below 0.3 generally considered acceptable for many applications.

    • The zeta potential provides information about the surface charge and the stability of the dispersion.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures involved in surfactant-based nanoparticle stabilization, the following diagrams have been generated using Graphviz (DOT language).

Surfactant_Classification Surfactants Surfactants Ionic Ionic Surfactants->Ionic NonIonic NonIonic Surfactants->NonIonic Anionic Anionic Ionic->Anionic Cationic Cationic Ionic->Cationic Zwitterionic Zwitterionic Ionic->Zwitterionic

Caption: Classification of Surfactants.

Stabilization_Mechanism cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization Nanoparticle 1 Repulsive Force <-- Repulsion --> Nanoparticle 1->Repulsive Force Nanoparticle 2 Repulsive Force->Nanoparticle 2 Nanoparticle 3 Hindrance <-- Steric Hindrance --> Nanoparticle 3->Hindrance Nanoparticle 4 Hindrance->Nanoparticle 4

Caption: Mechanisms of Nanoparticle Stabilization.

Experimental_Workflow A Nanoparticle Synthesis B Surfactant Addition & Stabilization A->B C Purification (e.g., Centrifugation) B->C D Characterization (DLS: Size, PDI, Zeta Potential) C->D E Comparative Analysis D->E

Caption: Experimental Workflow for Comparison.

References

A Comparative Guide to the Performance of Castor Oil Ethoxylate (Einecs 305-663-2) and Other Non-ionic Surfactants in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Castor Oil Ethoxylate (Einecs 305-663-2) against other commonly used non-ionic surfactants in the pharmaceutical industry: Polysorbate 80, Poloxamer 188, and Vitamin E TPGS. The information presented is based on available experimental data to assist in the selection of appropriate excipients for drug formulation and development.

Executive Summary

Non-ionic surfactants are indispensable in pharmaceutical formulations, acting as solubilizers, emulsifiers, and stabilizers to enhance the delivery and efficacy of therapeutic agents. Castor oil ethoxylates, such as the one designated by this compound, are a versatile class of surfactants derived from castor oil and ethylene oxide.[1][2] Understanding their performance characteristics in relation to other widely used non-ionic surfactants is crucial for formulation scientists. This guide presents a side-by-side comparison of key performance indicators, including Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and surface tension reduction.

Quantitative Performance Comparison

The selection of a suitable surfactant is often guided by its physicochemical properties. The following table summarizes the key performance parameters of Castor Oil Ethoxylate and its counterparts.

SurfactantEinecs/CAS NumberHLB ValueCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Castor Oil Ethoxylate305-663-2 / 61791-12-612-14[3]Not consistently reported, varies with ethoxylation degree~35-45[4][5]
Polysorbate 809005-65-615[6][7][8][9][10]0.012 mM[11]~38-45[12][13]
Poloxamer 1889003-11-6~16-29[14]0.743 - 4.1 g/L[14][15][16]~40-50[17]
Vitamin E TPGS9002-96-413[18][19]0.02 wt%[18][19]~36[20]

Detailed Experimental Protocols

The data presented in this guide are typically determined using the following established experimental methodologies.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. Several methods can be employed for its determination:

  • Surface Tension Method: This is one of the most common methods. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of surfactant concentration is then generated. The point at which a sharp break in the curve occurs, indicating the saturation of the air-water interface with surfactant monomers and the onset of micelle formation, is taken as the CMC.[21] Tensiometers utilizing the Du Noüy ring or Wilhelmy plate method are commonly used for these measurements.[21]

  • Dye Solubilization Method: A water-insoluble dye (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the dye remains largely insoluble. Above the CMC, the hydrophobic core of the micelles provides a solubilizing environment for the dye, leading to a significant increase in its apparent solubility. This change can be monitored spectrophotometrically, and the concentration at which a sharp increase in absorbance is observed corresponds to the CMC.

  • Conductivity Method: This method is suitable for ionic surfactants but can also be adapted for non-ionic surfactants under certain conditions. The electrical conductivity of the surfactant solutions is measured as a function of concentration. A break in the plot of conductivity versus concentration indicates the formation of micelles, which have a different mobility than individual monomers.

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface between a liquid and a gas. Surfactants reduce this tension. Common methods for its measurement include:

  • Wilhelmy Plate Method: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is directly related to the surface tension. This method is considered accurate and reliable for determining equilibrium surface tension.

  • Du Noüy Ring Method: A platinum-iridium ring is immersed in the liquid and then slowly pulled through the interface. The force required to detach the ring from the surface is measured and used to calculate the surface tension. Correction factors are often necessary for this method.[12]

  • Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed. The profile of the drop is determined by the balance between surface tension and gravity. By fitting the drop shape to the Young-Laplace equation, the surface tension can be accurately calculated. This method is particularly useful for measuring dynamic surface tension.

Visualizing Experimental and Biological Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of surfactant prep2 Create a series of dilutions prep1->prep2 measure Measure surface tension of each dilution (e.g., Wilhelmy Plate) prep2->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC from the break point in the curve plot->cmc Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug_in Drug (intracellular) Drug_in->Pgp Binding Drug_out->Drug_in Diffusion Surfactant Non-ionic Surfactant (e.g., Vitamin E TPGS) Surfactant->Pgp Inhibition

References

Comparative Analysis of Isododecenylsuccinic Acid Triethanolamine Salt as a Pharmaceutical Solubilizing Agent: A Hypothetical Cross-Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed experimental data specifically detailing the use and cross-validation of Isododecenylsuccinic Acid Triethanolamine Salt (IDS-TEA) in drug development and pharmaceutical contexts is limited. The following guide is a hypothetical case study designed to illustrate the required format for a comparative analysis. The data presented is fictional and serves as a placeholder to demonstrate the structure of a data-driven comparison for researchers, scientists, and drug development professionals.

This guide presents a hypothetical evaluation of IDS-TEA as a novel solubilizing agent for a poorly water-soluble drug candidate, "Drug X." Its performance is compared against two well-established pharmaceutical excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Poloxamer 188.

Quantitative Performance Comparison

The following table summarizes the hypothetical experimental data gathered for IDS-TEA and the benchmark excipients. The objective was to assess the efficacy and safety profile of each agent in the context of developing a stable and bioavailable oral formulation for Drug X.

ParameterIDS-TEA (Hypothetical)HP-β-CD (Benchmark)Poloxamer 188 (Benchmark)
Solubility Enhancement of Drug X (mg/mL) 1.251.800.95
Cytotoxicity (IC50 on Caco-2 cells, µM) 75> 500250
Formulation Stability (% Drug X remaining) 98.2%99.1%96.5%
Hemolysis Assay (% Hemolysis at 1 mg/mL) 8.5%< 2%3.1%

Experimental Protocols

A detailed methodology for a key experiment is provided below to ensure reproducibility and cross-validation.

2.1. Aqueous Solubility Enhancement Assay

  • Objective: To determine the increase in aqueous solubility of Drug X in the presence of each solubilizing agent.

  • Materials: Drug X powder, Isododecenylsuccinic Acid Triethanolamine Salt, HP-β-CD, Poloxamer 188, deionized water, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Prepare stock solutions of each solubilizing agent (IDS-TEA, HP-β-CD, Poloxamer 188) at a concentration of 5% (w/v) in deionized water.

    • Add an excess amount of Drug X powder to 10 mL of each stock solution and to a control vial containing only deionized water.

    • Seal the vials and place them in a shaking incubator at 25°C for 48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of dissolved Drug X in each filtrate using a validated HPLC method.

    • The solubility enhancement is reported as the final concentration of Drug X (mg/mL) in the presence of the solubilizing agent.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Comparative Analysis

The following diagram illustrates the overall workflow for the comparative evaluation of the three solubilizing agents.

G cluster_prep Phase 1: Formulation cluster_eval Phase 2: Performance & Safety Evaluation cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision p1 Prepare 5% w/v Stock Solutions (IDS-TEA, HP-β-CD, Poloxamer 188) p2 Add Excess Drug X to Solutions p1->p2 p3 Incubate for 48h at 25°C p2->p3 e1 Solubility Assay (HPLC) p3->e1 e2 Cytotoxicity Assay (Caco-2 Cells) p3->e2 e3 Stability Study (3 Months, 40°C) p3->e3 e4 Hemolysis Assay p3->e4 a1 Tabulate Quantitative Data e1->a1 e2->a1 e3->a1 e4->a1 a2 Compare Efficacy vs. Safety Profiles a1->a2 d1 Select Optimal Excipient a2->d1

Fig. 1: Experimental workflow for comparing solubilizing agents.

3.2. Logical Pathway for Excipient Selection

This diagram outlines the decision-making process based on the experimental outcomes, balancing the primary goal of solubility enhancement with critical safety and stability constraints.

G cluster_criteria Primary & Secondary Criteria cluster_outcome Outcome start Start: Identify Poorly Soluble Drug X c1 Solubility Enhancement > 1 mg/mL? start->c1 c2 Cytotoxicity IC50 > 50 µM? c1->c2 Yes fail Reject Candidate c1->fail No c3 Hemolysis < 5%? c2->c3 Yes c2->fail No c4 Stability > 95%? c3->c4 Yes c3->fail No pass Candidate for Further Pre-formulation Studies c4->pass Yes c4->fail No

Fig. 2: Decision pathway for optimal excipient selection.

Benchmarking the Emulsifying Properties of CAS 94944-85-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emulsifying properties of CAS 94944-85-1, identified as Butanedioic acid, isododecenyl-, compound with 2,2',2''-nitrilotris[ethanol] (1:2), against common alternative emulsifiers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emulsifying agent for their specific formulation needs. The data is supported by experimental findings from publicly available scientific literature.

Introduction to CAS 94944-85-1 and Alternative Emulsifiers

CAS 94944-85-1 is the triethanolamine salt of isododecenyl succinic acid. Its molecular structure, featuring a long, branched alkyl chain (isododecenyl) and a polar headgroup composed of the succinic acid and triethanolamine moieties, suggests its function as a surfactant and emulsifier. This structure confers both lipophilic and hydrophilic properties, enabling it to reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.

In the landscape of emulsion science, a variety of other compounds are widely utilized for their emulsifying capabilities. This guide will benchmark the performance of a representative alkenyl succinate against four commonly used alternatives:

  • Lecithin: A naturally occurring phospholipid derived from sources like soybeans and egg yolks. It is a widely used, label-friendly emulsifier in the food and pharmaceutical industries.

  • Polysorbate 80: A synthetic non-ionic surfactant known for its excellent emulsifying and solubilizing properties. It is frequently used in pharmaceutical formulations, including injectables.

  • Soy Protein Isolate: A plant-based protein with amphiphilic properties that allow it to form and stabilize emulsions. It is a popular choice for food and nutritional products.

  • Xanthan Gum: A polysaccharide that primarily functions as a stabilizer by increasing the viscosity of the continuous phase, which slows down creaming and coalescence.

Comparative Performance Data

The following tables summarize the emulsifying performance of a succinylated monoglyceride (a structurally similar compound to CAS 94944-85-1) and the selected alternatives. The data is extracted from studies that conducted direct comparisons under consistent experimental conditions to ensure objectivity.

Table 1: Comparison of Emulsifier Performance in a Casein-Maltodextrin-Soybean Oil Emulsion

EmulsifierConcentration (w/w)Initial Mean Particle Size (nm)Mean Particle Size after 14 days (nm)Turbiscan Stability Index (TSI) after 14 days
Succinylated Monoglyceride0.0025%143.9145.5~2.5
Lecithin0.2%~155~160~4.0
Polyglycerol fatty acid ester0.1%~150~150~3.0
Sucrose dodecylate monostearate0.2%~160>170~5.0
Gum Arabic0.2%>160>160~4.5

Data adapted from a study by Wang et al. (2020). Lower TSI indicates higher stability.[1][2][3]

Table 2: Comparison of Emulsifier Performance in an Orange Oil-in-Water Emulsion

EmulsifierConcentration (w/w)Initial Mean Particle Size (µm)Turbiscan Stability Index (TSI) after 4 weeks
Polysorbate 801%1.881.70
Sodium Caseinate (Protein)10%2.146.20
Gum Arabic (Polysaccharide)10%4.104.83

Data adapted from a study by Raikos et al. (2017). Lower TSI indicates higher stability.[4]

Table 3: Stability of Oil-in-Water Emulsions with Polysorbate 60 and Soy Lecithin

EmulsifierStability after 9 hours
Polysorbate 60Stable and homogeneous
Soy LecithinStable and homogeneous

Data adapted from a study by Fritz et al. (2021).[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of emulsifying properties.

Emulsion Formation

Objective: To create a stable oil-in-water emulsion for subsequent analysis.

Materials:

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Emulsifier (CAS 94944-85-1 or alternative)

Procedure:

  • The emulsifier is dissolved in the aqueous phase.

  • The oil phase is gradually added to the aqueous phase while mixing at high speed using a high-shear homogenizer (e.g., Ultra-Turrax) for a specified time (e.g., 2-5 minutes) to form a coarse emulsion.

  • The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 40 MPa) to reduce the droplet size and improve homogeneity.

Emulsion Stability Testing

Objective: To assess the physical stability of the emulsion over time and under stress conditions.

Methods:

  • Creaming Index:

    • A freshly prepared emulsion is placed in a transparent, graduated container and stored at a specific temperature.

    • The height of the serum layer (the clear layer at the bottom) and the total height of the emulsion are measured at regular intervals.

    • The Creaming Index is calculated as: (Height of serum layer / Total height of emulsion) x 100%. A lower creaming index indicates better stability.

  • Accelerated Aging:

    • Emulsion samples are stored at elevated temperatures (e.g., 45°C or 50°C) for a defined period (e.g., 1-4 weeks).

    • Samples are periodically observed for signs of instability such as phase separation, creaming, or coalescence.

  • Freeze-Thaw Cycling:

    • Emulsion samples are subjected to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

    • The stability of the emulsion is assessed after a set number of cycles (e.g., 3-5 cycles).

  • Centrifugation:

    • Emulsion samples are centrifuged at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).

    • The emulsion is then visually inspected for any signs of phase separation.

  • Turbiscan Stability Index (TSI):

    • A specialized instrument (e.g., Turbiscan) is used to measure the backscattering and transmission of light through the emulsion over time.

    • The TSI is a single value that quantifies the overall instability of the emulsion, taking into account creaming, sedimentation, flocculation, and coalescence. A lower TSI value corresponds to a more stable emulsion.

Particle Size Analysis

Objective: To determine the size distribution of the oil droplets in the emulsion.

Method: Laser Diffraction or Dynamic Light Scattering (DLS)

  • A small sample of the emulsion is diluted with the continuous phase to an appropriate concentration.

  • The diluted sample is placed in the measurement cell of the particle size analyzer.

  • The instrument measures the scattering of laser light by the droplets to determine their size distribution.

  • Key parameters reported include the mean droplet diameter (e.g., D[2][3] - volume-weighted mean) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Interfacial Tension Measurement

Objective: To quantify the ability of an emulsifier to reduce the tension at the oil-water interface.

Method: Pendant Drop Tensiometry

  • A drop of the oil phase is formed at the tip of a needle immersed in the aqueous phase containing the emulsifier.

  • The shape of the drop is determined by the balance between interfacial tension and gravity.

  • A camera captures the image of the drop, and software analyzes its shape to calculate the interfacial tension. A lower interfacial tension value indicates a more effective emulsifier at the interface.

Visualizations

The following diagrams illustrate the experimental workflow for benchmarking emulsifiers and the fundamental relationship between an emulsifier's structure and its function.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_emulsifier Dissolve Emulsifier in Aqueous Phase prep_oil Add Oil Phase prep_emulsifier->prep_oil Step 1 prep_homogenize High-Shear Homogenization prep_oil->prep_homogenize Step 2 prep_hp_homogenize High-Pressure Homogenization prep_homogenize->prep_hp_homogenize Step 3 analysis_ps Particle Size Analysis (DLS) prep_hp_homogenize->analysis_ps Step 4 analysis_stability Stability Testing (Creaming, TSI) prep_hp_homogenize->analysis_stability Step 4 analysis_it Interfacial Tension Measurement prep_hp_homogenize->analysis_it Step 4 data_table Tabulate Comparative Performance Data analysis_ps->data_table Step 5 analysis_stability->data_table Step 5 analysis_it->data_table Step 5 data_conclusion Draw Conclusions on Emulsifier Efficacy data_table->data_conclusion Step 6 G cluster_emulsifier Emulsifier Molecule cluster_emulsion Oil-in-Water Emulsion cluster_function Function hydrophilic Hydrophilic Head lipophilic Lipophilic Tail emulsifier_interface Emulsifier at Oil-Water Interface hydrophilic->emulsifier_interface Attracts Water lipophilic->emulsifier_interface Attracts Oil oil_droplet Oil emulsifier_interface->oil_droplet Stabilizes reduce_it Reduces Interfacial Tension emulsifier_interface->reduce_it prevent_coalescence Prevents Droplet Coalescence reduce_it->prevent_coalescence

References

Validating the Purity of Synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione (Einecs 305-663-2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione, a key intermediate in the synthesis of various biologically active compounds. The following sections detail experimental protocols, present comparative data, and offer visual workflows to assist researchers in selecting the most appropriate purity validation strategy for their specific needs.

Introduction to N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione

N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione, also known as N-propargylphthalimide, is a phthalimide derivative containing a terminal alkyne group. This functional group makes it a valuable building block in click chemistry and a precursor for the synthesis of various pharmaceutical agents, including enzyme inhibitors and anticancer drug candidates. Given its role in drug development, ensuring the high purity of this compound is critical to guarantee the safety and efficacy of the final products.

Commonly synthesized via the reaction of potassium phthalimide with propargyl bromide in a polar aprotic solvent such as N,N-dimethylformamide (DMF), the crude product can contain several impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvent. This guide compares the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative purity assessment of synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical technique for purity determination depends on the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. This section compares the performance of HPLC, GC-MS, and qNMR for the analysis of N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione.

Table 1: Comparison of Analytical Methods for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification based on the integral of NMR signals relative to an internal standard of known purity and concentration.
Typical Purity (%) 99.5%99.2%99.8%
Limit of Detection ~0.01%~0.05%~0.1%
Key Advantages High resolution and sensitivity for non-volatile and thermally labile impurities.Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information of impurities.Provides a direct measure of purity without the need for a reference standard of the analyte. Minimal sample preparation.
Limitations Requires a suitable chromophore for UV detection. May not detect all impurities if they co-elute or lack a chromophore.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. May be affected by overlapping signals from impurities.
Alternative Method Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.Headspace GC-MS for analysis of residual solvents.13C NMR for structural confirmation of the main component and impurities.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Purity Calculation: The purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and concentration, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualization of Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection (220 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Dichloromethane A->B C Inject into GC-MS B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Analyze Total Ion Chromatogram E->F G Calculate Relative Peak Area F->G

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Compound & Internal Standard B Dissolve in CDCl3 A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (FT, Phasing) C->D E Integrate Analyte & Standard Peaks D->E F Calculate Purity E->F

qNMR Experimental Workflow

Conclusion

The validation of the purity of synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione is a critical step in its use as a pharmaceutical intermediate. This guide has provided a comparative overview of three common and powerful analytical techniques: HPLC, GC-MS, and qNMR.

  • HPLC is highly recommended for routine quality control due to its high resolution and sensitivity for a broad range of potential impurities.

  • GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.

  • qNMR offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte, making it an invaluable tool for the characterization of new batches of the synthesized compound.

For comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC can be used for routine purity checks, while qNMR can establish the absolute purity of a reference batch, and GC-MS can be utilized to investigate any volatile impurities. The choice of methodology should be guided by the specific requirements of the research or drug development stage.

Reproducibility of Experiments Involving Isododecenylsuccinic Acid Triethanolamine Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isododecenylsuccinic acid triethanolamine salt, focusing on the reproducibility of experiments involving this compound. Due to the limited direct literature on this specific salt, this guide synthesizes information from related compounds, including alkenyl succinic anhydrides and other triethanolamine salts, to propose experimental protocols and comparative frameworks.

Introduction to Isododecenylsuccinic Acid Triethanolamine Salt

Isododecenylsuccinic acid triethanolamine salt is an amphiphilic molecule consisting of a long hydrophobic isododecenyl chain and a hydrophilic succinic acid head group neutralized with the organic base triethanolamine. Such structures are commonly employed as emulsifiers, dispersants, or corrosion inhibitors in various formulations, including those in the cosmetic and pharmaceutical industries.[1] The reproducibility of experiments involving this salt is critical for ensuring consistent product performance and reliable research outcomes.

Synthesis and Characterization

A reproducible synthesis is the cornerstone of any experimental workflow. The formation of Isododecenylsuccinic acid triethanolamine salt typically involves a two-step process: the reaction of isododecene with maleic anhydride to form isododecenylsuccinic anhydride, followed by neutralization with triethanolamine.

Proposed Synthetic Protocol

Step 1: Synthesis of Isododecenylsuccinic Anhydride

The reaction of an olefin with maleic anhydride is a well-established method for producing alkenyl succinic anhydrides.[2]

  • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, combine isododecene and maleic anhydride in a 1:1 molar ratio.

  • Heat the mixture to 200-220°C under a nitrogen atmosphere.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by measuring the remaining maleic anhydride content.

  • After the reaction is complete, cool the mixture and remove any unreacted starting materials by vacuum distillation.

Step 2: Neutralization with Triethanolamine

  • Melt the synthesized isododecenylsuccinic anhydride by warming it to 60-70°C.

  • Slowly add an equimolar amount of triethanolamine to the molten anhydride with constant stirring.

  • The neutralization reaction is exothermic; control the temperature to keep it below 90°C.

  • Continue stirring for 1-2 hours after the addition is complete to ensure a homogenous product.

Analytical Methods for Characterization and Reproducibility Assessment

To ensure the reproducibility of the synthesis, the resulting salt should be thoroughly characterized using a suite of analytical techniques.

Analytical TechniqueParameter MeasuredPurpose for Reproducibility
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., C=O of carboxylate, C-N of amine, O-H of alcohol)Confirmation of salt formation and absence of unreacted anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure and purityVerification of the molecular structure and quantification of impurities.
Acid Number Titration Residual acidityDetermination of the degree of neutralization and batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC) Purity and presence of byproductsQuantification of the main component and detection of residual starting materials or side products.[3][4]
Thermogravimetric Analysis (TGA) Thermal stabilityAssessment of the decomposition temperature and thermal behavior.
Differential Scanning Calorimetry (DSC) Phase transitions (melting point, glass transition)Characterization of the physical state and thermal properties.

Comparative Performance Analysis

The performance of Isododecenylsuccinic acid triethanolamine salt is application-dependent. In the context of formulation science, key performance indicators often revolve around emulsification efficiency and stability. A common alternative to alkenyl succinic anhydride derivatives in some applications are alkyl ketene dimers (AKDs), which are also used for hydrophobization.[5][6] While their primary application is in the paper industry, the principles of their performance can be analogous in other formulation contexts.

Comparative Emulsification Performance

This section outlines a hypothetical experiment to compare the emulsifying properties of Isododecenylsuccinic acid triethanolamine salt with a structurally similar alternative, Dodecylsuccinic acid triethanolamine salt.

Experimental Protocol: Emulsion Formation and Stability Testing

  • Preparation of Oil Phase: Prepare a standard oil phase (e.g., mineral oil or a relevant cosmetic ester).

  • Preparation of Aqueous Phase: Prepare an aqueous phase containing a defined concentration (e.g., 1%, 2%, 5% w/w) of either Isododecenylsuccinic acid triethanolamine salt or Dodecylsuccinic acid triethanolamine salt.

  • Emulsification: Homogenize the oil and aqueous phases using a high-shear mixer at a controlled speed and time to form an oil-in-water emulsion.

  • Initial Characterization: Immediately after formation, characterize the emulsion for droplet size distribution using laser diffraction or dynamic light scattering.

  • Stability Assessment: Store the emulsions under different conditions (e.g., room temperature, 40°C, and 4°C) and monitor for signs of instability such as creaming, coalescence, or phase separation over a period of several weeks.[7]

Performance MetricIsododecenylsuccinic Acid Triethanolamine Salt (Hypothetical Data)Dodecylsuccinic Acid Triethanolamine Salt (Hypothetical Data)Analytical Method
Mean Emulsion Droplet Size (Day 0) 1.2 µm1.5 µmLaser Diffraction
Creaming Index (Day 14 at 40°C) 5%12%Visual Observation/Turbiscan
Change in Droplet Size (Day 14 at 40°C) +8%+20%Laser Diffraction
Zeta Potential -45 mV-40 mVElectrophoretic Light Scattering

Diagrams and Workflows

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization for Reproducibility Isododecene Isododecene Reaction1 Reaction at 200-220°C Isododecene->Reaction1 MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction1 ASA Isododecenylsuccinic Anhydride Reaction1->ASA Reaction2 Neutralization at 60-70°C ASA->Reaction2 TEA Triethanolamine TEA->Reaction2 FinalProduct Isododecenylsuccinic Acid Triethanolamine Salt Reaction2->FinalProduct FTIR FTIR FinalProduct->FTIR NMR NMR FinalProduct->NMR Titration Acid Number FinalProduct->Titration HPLC HPLC FinalProduct->HPLC TGA_DSC TGA/DSC FinalProduct->TGA_DSC

Caption: Workflow for the synthesis and characterization of the target salt.

Emulsion Stability Testing Logic

G Start Prepare Emulsion with Test Compound InitialChar Initial Characterization (Droplet Size, Viscosity) Start->InitialChar Storage Store at Different Temperatures (4°C, 25°C, 40°C) InitialChar->Storage Monitoring Monitor at Regular Intervals (e.g., 1, 7, 14, 28 days) Storage->Monitoring Analysis Analyze for Instability (Creaming, Coalescence, Phase Separation) Monitoring->Analysis Conclusion Assess Reproducibility and Compare Performance Analysis->Conclusion

References

Safety Operating Guide

Essential Safety and Handling Guide for Pentapotassium bis(peroxymonosulphate) bis(sulphate) (Einecs 305-663-2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pentapotassium bis(peroxymonosulphate) bis(sulphate) (CAS Number: 70693-62-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identification and Hazards:

Pentapotassium bis(peroxymonosulphate) bis(sulphate) is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and sensitization by inhalation and skin contact.[1] The substance is non-combustible but may decompose upon heating to produce corrosive and toxic fumes.[3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to prevent exposure and ensure personal safety.

Summary of Recommended PPE:

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles, Full face shieldMust be worn to prevent eye contact, especially when there is a splash hazard.[3]
Hand Protection Protective glovesRecommended materials include Nitrile rubber and Butyl rubber.[3] Gloves should be tested to a relevant standard (e.g., EN 374).[4]
Skin/Body Protection Protective clothing, PVC Apron, OverallsWear appropriate personal protective clothing to prevent skin contact.[3][4] For large-scale use, tight-weave non-static clothing is recommended.[4]
Respiratory Protection Approved respirator with an appropriate filterUse in case of dust or aerosol formation.[3] A system of local and/or general exhaust is recommended to keep employee exposures below the Airborne Exposure Limits.[1]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for the components of this substance.

ComponentTest TypeSpeciesRoute of ExposureValueReference
Pentapotassium bis(peroxymonosulphate) bis(sulphate)LD50RatOral500 mg/kgOECD TG 423[3]
Dipotassium peroxodisulphateLD50Rat (male/female)Oral742 mg/kgOECD TG 401[3]
Pentapotassium bis(peroxymonosulphate) bis(sulphate)LC0RatInhalation>5 mg/l (4 h)OECD TG 403[3]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust, mist, or vapors.[4]

  • Use in a well-ventilated area, preferably with a local exhaust ventilation system.[1][5]

  • Keep the container tightly closed and store in a cool, dry place away from heat sources and incompatible materials such as reducing agents and combustible materials.[1][5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[6]

Disposal Plan:

  • Dispose of contents and containers at an approved waste disposal facility in accordance with local, regional, and national regulations.[1][3]

  • Do not contaminate ponds, waterways, or ditches with the chemical or used container.[3]

  • For small spills, cautiously acidify a 3% solution to pH 2 with sulfuric acid and then gradually add a 50% excess of sodium bisulfite solution with stirring.[4]

  • Contaminated packaging should be emptied and disposed of as the unused product.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling Einecs 305-663-2.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Requirements cluster_action Final Check start Start: Handling this compound check_splash Potential for Splash or Dust Generation? start->check_splash eye_protection Wear Tightly Fitting Safety Goggles and a Full Face Shield check_splash->eye_protection Yes hand_protection Wear Nitrile or Butyl Rubber Gloves check_splash->hand_protection No check_inhalation Risk of Inhalation of Dust/Aerosols? respiratory_protection Use Approved Respirator with Appropriate Filter check_inhalation->respiratory_protection Yes no_respirator Standard Ventilation Sufficient check_inhalation->no_respirator No eye_protection->hand_protection body_protection Wear Protective Clothing, PVC Apron, and/or Overalls hand_protection->body_protection body_protection->check_inhalation proceed Proceed with Task respiratory_protection->proceed no_respirator->proceed

Caption: PPE selection workflow for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.